4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3(7)5-4(2)10-6(8)9-5/h3H,7H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCJIOQLUUPDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1861128-96-2 | |
| Record name | 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Thiazole Derivative
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any potential drug candidate is a thorough understanding of its molecular structure and inherent physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.
Structural Elucidation
The structure of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine is characterized by a central 2-aminothiazole ring substituted at the 4- and 5-positions with a 1-aminoethyl group and a methyl group, respectively.
Figure 1: Chemical structure of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine.
Physicochemical Data
The following table summarizes key physicochemical properties for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine. It is important to note that where experimental data is unavailable, predicted values from computational models are provided.
| Property | Value | Source |
| Molecular Formula | C6H11N3S | PubChem[3] |
| Molecular Weight | 157.24 g/mol | PubChem[3] |
| IUPAC Name | 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine | |
| CAS Number | Not available | |
| Predicted XlogP | 0.3 | PubChem[3] |
| Predicted pKa (strongest basic) | ~8.5-9.5 (ethylamino group) | Inferred from similar primary amines |
| Predicted pKa (strongest acidic) | ~15-16 (amine N-H) | Inferred from similar amines |
| Predicted Solubility | Moderately soluble in water | Based on polar functional groups |
| SMILES | CC1=C(N=C(S1)N)C(C)N | PubChem[3] |
| InChI | InChI=1S/C6H11N3S/c1-3(7)5-4(2)10-6(8)9-5/h3H,7H2,1-2H3,(H2,8,9) | PubChem[3] |
| InChIKey | XMCJIOQLUUPDMU-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Spectroscopic Characterization
A robust and scalable synthetic route is paramount for the advancement of any compound through the drug discovery pipeline. While a specific synthesis for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine has not been published, a plausible and efficient approach can be designed based on the well-established Hantzsch thiazole synthesis.[4]
Proposed Synthetic Protocol: Modified Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In this proposed modification, we will utilize a protected amino group to prevent unwanted side reactions.
Figure 3: Key reactive sites of the molecule.
Reactivity of the Primary Amino Group
The primary amine on the ethyl substituent is a strong nucleophile and a key handle for derivatization. It can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation.
Reactivity of the 2-Aminothiazole Core
The 2-amino group of the thiazole ring exhibits amidine-like character, influencing its reactivity. While it is nucleophilic, its reactivity is modulated by the aromatic ring. It can participate in:
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines. [5] The thiazole ring itself can undergo electrophilic aromatic substitution, although the electron-donating amino group at the 2-position and the alkyl groups at the 4- and 5-positions will direct incoming electrophiles.
Potential Biological and Pharmacological Significance
The 2-aminothiazole motif is a "privileged scaffold" in medicinal chemistry, found in a wide range of biologically active compounds. [1]
Inferred Therapeutic Potential
Based on the activities of structurally related compounds, 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine and its derivatives could be investigated for a variety of therapeutic applications, including:
-
Antimicrobial Agents: The 2-aminothiazole core is present in several antibacterial and antifungal drugs. [6][7]* Kinase Inhibitors: Many kinase inhibitors feature a 2-aminothiazole scaffold, which can act as a hinge-binding motif.
-
Neurological Disorders: Some 2-aminothiazole derivatives have shown activity against targets in the central nervous system.
Figure 4: Potential therapeutic applications based on the 2-aminothiazole scaffold.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the chemical properties of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine. While experimental data on this specific molecule is sparse, by leveraging knowledge of related compounds and fundamental chemical principles, we have outlined its key physicochemical characteristics, a plausible synthetic route, and its potential for chemical derivatization and biological activity.
For researchers and drug development professionals, this compound represents an intriguing starting point for new discovery programs. The next critical steps would involve the synthesis and full experimental characterization of this molecule to validate the predicted properties and to initiate biological screening against a panel of relevant targets. The versatile chemistry of the 2-aminothiazole scaffold offers a rich landscape for the generation of novel derivatives with potentially valuable therapeutic properties.
References
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (C6H11N3S) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. sjpas.com [sjpas.com]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Biological Activities of Some Heterocyclic Compounds Derivatives from 2-Aminothiazoles - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
The Renaissance of the 2-Aminothiazole Scaffold: A Technical Guide for Medicinal Chemists
Executive Summary: The "Privileged" Paradox
The 1,3-thiazol-2-amine (2-aminothiazole) scaffold occupies a unique position in modern medicinal chemistry. Often termed a "privileged structure" due to its ability to bind diverse biological targets—from kinases to G-protein coupled receptors (GPCRs)—it simultaneously carries a reputation as a structural alert for metabolic toxicity.
For the drug discovery scientist, the 2-aminothiazole is a double-edged sword. Its amidine-like character (
This guide provides the technical framework to harness the binding affinity of this scaffold while mitigating its liability profile.
Structural Biology & SAR Logic
The Pharmacophore
The 2-aminothiazole ring is planar and aromatic. Its utility stems from its specific electronic distribution:
-
Ring Nitrogen (N3): A weak base (
) and a hydrogen bond acceptor. In kinase inhibitors, this often binds to the "hinge region" backbone amide NH. -
Exocyclic Amine (C2-NH2): A hydrogen bond donor. It can also be derivatized (amides, ureas) to tune lipophilicity and target engagement.
-
Sulfur Atom (S1): Contributes to lipophilicity and can engage in weak interactions (sulfur-
or -hole interactions) with aromatic residues in the binding pocket.
Visualization: Kinase Binding Mode (Dasatinib-Style)
The following diagram illustrates the canonical binding mode of a 2-aminothiazole derivative within the ATP-binding pocket of a tyrosine kinase (e.g., Src/Abl).
Caption: Canonical binding interaction of the 2-aminothiazole scaffold at the kinase hinge region. The N3/NH motif functions as a bidentate anchor.
Toxicology & Liability: The "Structural Alert"
Before synthesis, one must address the metabolic risks. The 2-aminothiazole ring is a known toxicophore if left unsubstituted at the C4/C5 positions.
Mechanism of Bioactivation
Metabolic activation typically occurs via CYP450 enzymes (specifically CYP2C9 and CYP3A4).
-
Epoxidation: The C4-C5 double bond is oxidized to an epoxide.
-
Ring Opening: The epoxide rearranges to form a reactive
-diketone or iminoquinone species. -
Covalent Binding: These electrophiles react with nucleophilic residues (cysteine/lysine) on proteins (e.g., glutathione S-transferase), leading to haptenization and idiosyncratic immune-mediated toxicity (hepatotoxicity).
Mitigation Strategy
-
Block the C5 position: Substitution at C5 (e.g., with a methyl, halogen, or aryl group) sterically hinders CYP approach and electronically stabilizes the ring, significantly reducing bioactivation potential.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWGs) to the exocyclic amine reduces the electron density of the ring, making it less prone to oxidation.
Synthetic Protocols
The Hantzsch Thiazole Synthesis remains the gold standard due to its robustness and modularity. Below is a high-yield protocol optimized for library generation.
Protocol: Modified Hantzsch Condensation
Objective: Synthesis of 4-substituted-2-aminothiazoles.
Reagents:
- -Haloketone (e.g., 2-bromoacetophenone derivatives) [1.0 equiv]
-
Thiourea [1.2 equiv]
-
Solvent: Ethanol (absolute) or Methanol
-
Base (optional for workup):
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the
-haloketone (1.0 mmol) in Ethanol (5 mL). -
Addition: Add Thiourea (1.2 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1]-
Observation: The product often precipitates as the hydrobromide salt (HBr) during cooling.
-
-
Workup (Free Base Isolation):
-
Purification:
-
Filter the precipitate, wash with cold water (
mL), and dry under vacuum. -
Recrystallization:[3] If necessary, recrystallize from EtOH/Water.
-
Workflow Visualization
Caption: Step-wise workflow for the Hantzsch synthesis of 2-aminothiazoles.
Therapeutic Applications & Case Studies
Oncology: Kinase Inhibition
The most successful application of this scaffold is in Tyrosine Kinase Inhibitors (TKIs).
-
Case Study: Dasatinib (Sprycel)
-
Mechanism: The 2-aminothiazole moiety mimics the adenine ring of ATP. The exocyclic nitrogen forms a critical hydrogen bond with the backbone of Met318 (in Src), while the thiazole sulfur interacts with the hydrophobic gatekeeper region.
-
Clinical Value: Potent against Imatinib-resistant CML (Chronic Myeloid Leukemia).
Infectious Disease: The Sulfonamide Legacy
While historical, Sulfathiazole established the scaffold's antimicrobial utility.
-
Mechanism: Competitive inhibitor of dihydropteroate synthase (DHPS), blocking folate synthesis in bacteria.
-
Modern Twist: New derivatives are being explored for multi-drug resistant (MDR) Gram-negative bacteria, utilizing the aminothiazole as a linker to penetrate the bacterial outer membrane.
Comparative Data: FDA-Approved Aminothiazoles
| Drug Name | Primary Indication | Target | Role of Thiazole Scaffold |
| Dasatinib | CML / ALL | BCR-Abl / Src | ATP-mimetic hinge binder |
| Dabrafenib | Melanoma | BRAF V600E | Stabilizes inactive kinase conformation |
| Alpelisib | Breast Cancer | PI3K | Specificity determinant for the ATP pocket |
| Avatrombopag | Thrombocytopenia | TPO Receptor | Allosteric modulator (non-kinase) |
Future Outlook: PROTACs and Beyond
The 2-aminothiazole scaffold is currently experiencing a resurgence in Targeted Protein Degradation (TPD) .
-
PROTAC Warheads: Due to their high affinity and relatively low molecular weight, aminothiazole-based kinase inhibitors (like Dasatinib) are frequently used as the "warhead" ligand to recruit the Target Protein (POI) to an E3 ligase (e.g., Cereblon or VHL).
-
Fragment-Based Drug Discovery (FBDD): The scaffold is a popular "fragment" due to its high ligand efficiency (LE), serving as a starting point for growing into adjacent sub-pockets.
References
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[6][7] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[5][6][7] Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link
-
Jakopin, Ž. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link
-
Hantzsch, A., & Weber, J. H. (1887). "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft. Link
-
Gohlke Group (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology. Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Solubility Dynamics and Solvent Selection for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
[1]
Executive Summary & Structural Analysis
4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine is a critical diamine intermediate, often utilized as a chiral building block in the synthesis of pharmaceutical agents, including dopamine agonists and specific kinase inhibitors.[1] Its structure features a thiazole core substituted with a primary amine at the C2 position and a chiral 1-aminoethyl group at the C4 position.
This dual-amine functionality creates a unique solubility profile governed by pH-dependent ionization and hydrogen-bonding potential. Understanding these dynamics is essential for optimizing reaction yields, optical resolution, and crystallization processes.[1]
Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | C₆H₁₁N₃S |
| Molecular Weight | 157.24 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| pKa (Predicted) | ~5.3 (Thiazole amine) and ~9.8 (Aliphatic amine) |
| LogP | ~0.3 (Low lipophilicity, highly polar) |
| Chirality | Contains one stereocenter (C4-ethyl group); exists as (R), (S), or racemate.[1][2][3][4][5][6] |
Solubility Profile in Organic Solvents[7]
The solubility of this compound is dictated by the interplay between its polar amine groups and the aromatic thiazole ring. The following data categorizes solvent compatibility for processing and purification.
Polar Protic Solvents (High Solubility)
These solvents are the primary choice for reaction media and optical resolution due to their ability to engage in strong hydrogen bonding with the amine moieties.
-
Methanol (MeOH): Excellent solubility (>100 mg/mL).[1] Preferred for optical resolution with chiral acids (e.g., Tartaric acid) due to the high solubility of the resulting diastereomeric salts.[1]
-
Ethanol (EtOH): Good solubility.[1][7][8] Often used as a co-solvent with water or non-polar anti-solvents for recrystallization.
-
Water: Moderate to high solubility.[7]
Polar Aprotic Solvents (Reaction Media)
Ideal for nucleophilic substitution reactions where protic solvents might interfere.[1]
-
Dimethyl Sulfoxide (DMSO) & DMF: High solubility.[1][7] Used for coupling reactions but difficult to remove during workup.
-
Acetonitrile (MeCN): Moderate solubility.[1] Useful for crystallization when cooled, or as a reaction solvent for acylations.[1]
-
Tetrahydrofuran (THF): Moderate solubility.[1][7] Often used in reduction steps (e.g., reduction of the corresponding oxime or amide).[1]
Non-Polar & Chlorinated Solvents (Extraction & Purification)
These solvents are critical for workup procedures (liquid-liquid extraction) and as anti-solvents.[1]
-
Dichloromethane (DCM): Moderate solubility.[1] The solvent of choice for extracting the free base from aqueous alkaline solutions.
-
Toluene: Low solubility at room temperature; moderate at reflux. Excellent candidate for recrystallization (dissolve hot, precipitate cold) to remove polar impurities.[1]
-
Hexanes / Heptane: Insoluble. Used exclusively as anti-solvents to crash out the product from DCM or Ethanol solutions.
Summary Table: Solubility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |
| Protic | Methanol | High | Optical Resolution, Salt Formation |
| Protic | Water (pH < 4) | Very High | Aqueous Workup (Acid Phase) |
| Aprotic | DMSO | High | Reaction Medium |
| Chlorinated | DCM | Moderate | Extraction of Free Base |
| Aromatic | Toluene | Low/Mod (Hot) | Recrystallization |
| Aliphatic | Hexane | Insoluble | Anti-solvent Precipitation |
Process Applications & Protocols
pH-Dependent Extraction Strategy
Because the molecule is a diamine, its partition coefficient (LogD) varies drastically with pH.[1] This property allows for a self-validating purification protocol.
Protocol:
-
Acid Wash: Dissolve crude material in 1M HCl. Impurities that are non-basic (neutrals/acids) will remain in the organic wash (e.g., Ethyl Acetate), while the product remains in the aqueous phase as the hydrochloride salt.[1]
-
Basification: Adjust the aqueous phase to pH > 12 using 50% NaOH. This ensures deprotonation of both the thiazole amine and the aliphatic amine.
-
Extraction: Extract the free base into Dichloromethane (DCM). Repeat 3x.
-
Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate.
Optical Resolution Workflow
For drug development (e.g., Pramipexole analogs), the (S)-enantiomer is often required.[1] The solubility difference between diastereomeric salts is the key separation mechanism.
Recommended Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or L-Tartaric Acid.[1] Solvent System: Methanol or Methanol/Water (9:1).[1]
Diagram: Optical Resolution Logic
Caption: Workflow for the optical resolution of the racemic diamine using solubility differences of diastereomeric salts.
Recrystallization Methodology
To achieve high purity (>99.5%) for analytical standards or subsequent synthesis.[1]
Solvent System: Toluene (Single solvent) or Ethanol/Hexane (Solvent/Anti-solvent).[1]
Step-by-Step Protocol (Toluene Method):
-
Dissolution: Suspend the crude solid in Toluene (10 volumes).
-
Heating: Heat to reflux (110°C). The solid should fully dissolve. If not, add small aliquots of Ethanol (dropwise) until clear.[1]
-
Filtration: Hot filter to remove inorganic salts or insoluble carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C for 4 hours.
-
Isolation: Filter the crystals and wash with cold Hexane to remove residual Toluene.
-
Drying: Vacuum dry at 40°C.
Diagram: Solubility Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the process stage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127003453, 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine.[1] Retrieved from [Link][1]
-
Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole enantiomers.[1] Journal of Medicinal Chemistry, 30(3), 494–498.[1] (Foundational text on aminothiazole resolution).
- European Patent Office.Process for the preparation of 2-aminothiazole derivatives. EP0619815B1. (Describes analogous solubility and workup conditions for methyl-thiazole amines).
Sources
- 1. mdpi.com [mdpi.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. PubChemLite - 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (C6H11N3S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comprehensive Technical Guide to the Synthesis of 5-Methyl-1,3-thiazol-2-amine
Abstract
This technical guide provides an in-depth review of the primary synthetic pathways for 5-methyl-1,3-thiazol-2-amine, a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the prevalent synthetic strategies. The guide focuses on the renowned Hantzsch thiazole synthesis, exploring its classical execution with chloroacetone and a significant alternative route utilizing 2-chloropropionaldehyde. Each pathway is dissected to reveal its underlying mechanism, detailed experimental protocols, and a comparative analysis of their respective yields, advantages, and disadvantages. The objective is to equip the reader with a comprehensive understanding of the chemical principles and practical considerations essential for the efficient and safe synthesis of this pivotal molecule.
Introduction: The Significance of 5-Methyl-1,3-thiazol-2-amine
The thiazole ring is a fundamental heterocyclic scaffold present in a multitude of biologically active compounds.[1] Among its numerous derivatives, 5-methyl-1,3-thiazol-2-amine holds a position of considerable importance in medicinal chemistry. Its primary role is that of a key building block in the synthesis of Meloxicam, a widely prescribed NSAID for the treatment of arthritis and other inflammatory conditions.[2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and cost-effective synthetic routes to 5-methyl-1,3-thiazol-2-amine is a subject of ongoing interest and optimization within the pharmaceutical and chemical industries.
This guide will navigate through the most established and industrially relevant synthetic methodologies, providing a granular look at the chemistry that underpins each approach.
The Hantzsch Thiazole Synthesis: A Cornerstone Approach
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most classical and widely employed method for the preparation of thiazole derivatives.[3] The reaction fundamentally involves the condensation of an α-halocarbonyl compound with a thioamide.[4] In the context of 5-methyl-1,3-thiazol-2-amine synthesis, this translates to the reaction of an α-haloketone or a related electrophile with thiourea.
Pathway 1: The Chloroacetone Route
This is arguably the most traditional and frequently cited method for the laboratory-scale synthesis of 5-methyl-1,3-thiazol-2-amine. The reaction proceeds via the cyclocondensation of chloroacetone (1-chloropropan-2-one) and thiourea.
The causality behind this synthesis lies in a sequence of nucleophilic attack, cyclization, and dehydration. The sulfur atom of thiourea, being a potent nucleophile, initiates the reaction by attacking the electrophilic carbon bearing the chlorine atom in chloroacetone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon of the ketone. The final step involves the elimination of a molecule of water to yield the aromatic thiazole ring.
Figure 1: Mechanism of Hantzsch synthesis with chloroacetone.
-
Materials:
-
Procedure: [6]
-
Suspend thiourea in water in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Slowly add chloroacetone to the suspension with stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux for a specified period (typically 1-2 hours) to drive the reaction to completion.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a base (e.g., sodium hydroxide solution) to precipitate the free base of 5-methyl-1,3-thiazol-2-amine.
-
The product can be isolated by filtration and washed with cold water.
-
For higher purity, the aqueous layer can be extracted with an organic solvent like ether. The combined organic extracts are then dried and the solvent evaporated.
-
The crude product can be further purified by distillation under reduced pressure or recrystallization.
-
The choice of solvent (water or ethanol) can influence the reaction rate and work-up procedure. Water is a green and inexpensive solvent, and the product often precipitates upon neutralization. Ethanol can offer better solubility for the reactants. The neutralization step is critical as the product is typically formed as a hydrochloride salt, which is more soluble in water. The addition of base deprotonates the thiazole nitrogen, leading to the precipitation of the less soluble free base.
Pathway 2: The 2-Chloropropionaldehyde Route
An alternative and industrially significant pathway utilizes 2-chloropropionaldehyde as the α-halocarbonyl component. This starting material can be synthesized from readily available propionaldehyde.[7] This route offers a high-yield synthesis of the target molecule.[7]
2-Chloropropionaldehyde can be prepared by the chlorination of propionaldehyde. A patented method describes the continuous or intermittent supply of propionaldehyde and chlorine gas to a reactor at a controlled temperature (between -30 and 30°C).[7] The resulting 2-chloropropionaldehyde can be extracted with water to yield an aqueous solution ready for the subsequent cyclocondensation step.[7]
The mechanism is analogous to the chloroacetone route, involving the nucleophilic attack of the sulfur atom of thiourea on the chlorinated carbon of 2-chloropropionaldehyde, followed by intramolecular cyclization onto the aldehyde carbonyl and subsequent dehydration.
Figure 2: Mechanism of Hantzsch synthesis with 2-chloropropionaldehyde.
-
Materials:
-
Aqueous solution of 2-chloropropionaldehyde
-
Thiourea
-
Sodium hydroxide solution
-
-
Procedure: [7]
-
To an aqueous solution of 2-chloropropionaldehyde, add thiourea (in approximately equimolar amounts).
-
Heat the reaction mixture to a temperature between 60-80°C for a period of 1-3 hours with stirring.
-
After the reaction is complete, cool the solution to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of a sodium hydroxide solution. This will cause the precipitation of 2-amino-5-methylthiazole.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
This method is particularly amenable to large-scale industrial production due to the potential for continuous processing in the preparation of the 2-chloropropionaldehyde starting material.[7] The use of an aqueous medium for the cyclocondensation is also advantageous from an environmental and cost perspective. The reaction conditions are relatively mild, and the product can be isolated in high yield and purity through a straightforward precipitation and filtration process.[7]
Comparative Analysis of Synthesis Pathways
The choice of a synthetic route in a professional setting is dictated by a multitude of factors beyond just the chemical transformation itself. Here, we compare the two primary pathways discussed.
| Feature | Pathway 1: Chloroacetone Route | Pathway 2: 2-Chloropropionaldehyde Route |
| Starting Materials | Chloroacetone, Thiourea | Propionaldehyde, Chlorine, Thiourea |
| Reported Yield | 70-75%[6] | 90-92%[7] |
| Scalability | Suitable for lab-scale; potential challenges in large-scale handling of chloroacetone. | Well-suited for industrial scale, with potential for continuous flow processes.[7] |
| Safety & Handling | Chloroacetone is a potent lachrymator, toxic, and flammable.[1][5] Requires stringent safety protocols. | Propionaldehyde and chlorine are hazardous, but the synthesis of 2-chloropropionaldehyde can be well-contained in an industrial setting. The final cyclization step is relatively safe. |
| Cost-Effectiveness | Chloroacetone is a commercially available reagent, but its cost and handling expenses can be a factor. | Propionaldehyde is a bulk chemical. The overall process from basic feedstocks can be more economical at scale. |
| Environmental Impact | Use of organic solvents for extraction may be required for high purity. | Primarily uses water as a solvent, which is environmentally benign. |
Alternative Synthesis Strategies
While the Hantzsch synthesis is dominant, other methods for preparing 5-methyl-1,3-thiazol-2-amine have been reported, although they are less common.
Synthesis from n-Propanol
An improved synthesis has been described starting from n-propanol. This method involves the oxidation and chlorination of n-propanol with hypochlorous acid, followed by condensation with thiourea, with a reported overall yield of 55%.[2]
Conclusion
The synthesis of 5-methyl-1,3-thiazol-2-amine is a well-established process, with the Hantzsch thiazole synthesis serving as the most reliable and versatile method. For laboratory applications, the reaction of chloroacetone with thiourea provides a straightforward, albeit hazardous, route to the desired product. For industrial-scale production, the pathway commencing from propionaldehyde to generate 2-chloropropionaldehyde, followed by cyclocondensation with thiourea, presents a more efficient, higher-yielding, and economically viable strategy. The choice between these pathways will ultimately depend on the scale of the synthesis, the available resources, and the prioritization of factors such as yield, cost, and safety. Continuous advancements in process chemistry, including the development of one-pot reactions and the use of novel catalysts, will likely lead to even more refined and sustainable methods for the synthesis of this vital pharmaceutical intermediate.
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The Therapeutic Potential of Aminoethyl Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs.[1][2] Among the vast chemical space of thiazole-containing compounds, aminoethyl thiazole derivatives are emerging as a particularly promising class of molecules with significant therapeutic potential across a spectrum of diseases. This guide provides an in-depth technical overview of the synthesis, mechanism of action, and therapeutic applications of aminoethyl thiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present a framework for their continued investigation and development.
The 2-Aminothiazole Core: A Foundation of Diverse Bioactivity
The 2-aminothiazole moiety is a cornerstone of many biologically active compounds, exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.[3][4][5] The introduction of an aminoethyl group at various positions on the thiazole ring offers a unique set of functional groups that can be pivotal for molecular interactions with biological targets.[1] This structural motif is a key component in the design of novel therapeutic agents.[3][6]
Synthesis of Aminoethyl Thiazole Derivatives: A Generalized Workflow
The synthesis of aminoethyl thiazole derivatives often follows established chemical routes, with the classic Hantzsch thiazole synthesis being a foundational method.[7] A general workflow for the synthesis of 2-aminothiazole derivatives, which can be adapted for aminoethyl analogs, is presented below. The process typically begins with the formation of the core thiazole ring, followed by functional group manipulations to introduce the aminoethyl moiety and other desired substituents.
Experimental Protocol: Generalized Hantzsch Thiazole Synthesis
-
Thiourea Preparation: Substituted thioureas, which are not always commercially available, can be synthesized by the condensation of an appropriate amine with an isothiocyanate.
-
Thiazole Ring Formation: The substituted thiourea is reacted with an α-haloketone (e.g., 2-bromoacetylpyridine hydrobromide) in a suitable solvent. This reaction, known as the Hantzsch thiazole synthesis, forms the core 2-aminothiazole ring.[7]
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 2-aminothiazole intermediate.
-
Functionalization: Further chemical modifications can be made to the 2-amino group or other positions on the thiazole ring to introduce the aminoethyl group and other functionalities to explore structure-activity relationships (SAR).
Caption: Generalized workflow for the synthesis of aminoethyl thiazole derivatives.
Therapeutic Applications and Mechanisms of Action
Aminoethyl thiazole derivatives have shown promise in several key therapeutic areas. Their mechanism of action often involves the modulation of critical signaling pathways implicated in disease pathogenesis.
Anticancer Activity
The 2-aminothiazole scaffold is a core component of various anticancer agents.[8] Derivatives have been investigated as inhibitors of several protein kinases crucial for cancer cell proliferation and survival.[1][9][10]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 2-aminothiazole derivatives have been identified as potent inhibitors of the CDK2/cyclin E complex.[8] CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest at the G1/S checkpoint, thereby halting cancer cell proliferation.[8] The signaling pathway affected is central to cell cycle control, involving the phosphorylation of the retinoblastoma protein (Rb).[8]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitosis, and their overexpression is linked to various cancers.[9] Some thiazole derivatives have shown promising anticancer activity through the inhibition of Aurora kinases A and B.[9]
-
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is frequently overactivated in cancer.[11] Novel 2-aminothiazole derivatives have been developed to target components of this pathway, leading to the induction of apoptosis in cancer cells.[6][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by aminoethyl thiazole derivatives.
A summary of the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines is presented below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-thiazole-5-carboxylic acid phenylamide | Human K562 leukemia | 16.3 | [6] |
| 2,4-disubstituted thiazole amide | A549 (Lung) | 8.64 | [6] |
| 2,4-disubstituted thiazole amide | HeLa (Cervical) | 6.05 | [6] |
| 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 | [6] |
| Thiazole-amino acid hybrid | A549 (Lung) | 2.07 - 8.51 | [12] |
| Thiazole-amino acid hybrid | HeLa (Cervical) | 2.07 - 8.51 | [12] |
| Thiazole-amino acid hybrid | MCF-7 (Breast) | 2.07 - 8.51 | [12] |
Neurodegenerative Diseases
The therapeutic potential of thiazole derivatives extends to neurodegenerative disorders like Alzheimer's disease.[13][14] Their mechanisms in this context include:
-
Cholinesterase Inhibition: Some thiazole derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[14][15][16][17] Inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease.[14]
-
Inhibition of Tau Protein Aggregation: Pathological aggregation of the tau protein is a hallmark of Alzheimer's disease.[14] Certain 2-aminothiazole derivatives have been shown to inhibit tau aggregation.[14]
-
Anti-prion Activity: 2-aminothiazoles have been identified as promising compounds for their ability to reduce the accumulation of the misfolded prion protein (PrPSc), the causative agent of fatal neurodegenerative prion diseases.[18]
Anti-inflammatory Activity
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in many inflammatory diseases.[19] 2-aminothiazole derivatives have been investigated as iNOS inhibitors.[19][20] Additionally, some derivatives have shown potent anti-inflammatory effects in animal models, such as the rat carrageenan edema model, with some compounds exhibiting a favorable gastrointestinal safety profile compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[21][22]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of aminoethyl thiazole derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing their biological activity.
-
Substituents on the Thiazole Ring: The introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can improve inhibitory activity and selectivity for specific targets, such as iNOS.[19] However, bulky or hydrophilic substituents at any position can decrease or abolish activity against some enzymes.[19]
-
N-2 Position of the Aminothiazole: The N-2 position of the aminothiazole often exhibits high flexibility, allowing for the introduction of various substituents to enhance activity.[7] For instance, the introduction of substituted benzoyl groups at this position has significantly improved the antitubercular activity of some 2-aminothiazole derivatives.[7]
Pharmacokinetics and Safety Profile
The successful development of any therapeutic agent hinges on its pharmacokinetic properties and safety profile. For 2-aminothiazole derivatives with antiprion activity, studies in mice have shown that some analogs achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[23] These compounds also demonstrated good stability in liver microsomes.[23] Further research is necessary to fully characterize the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of various aminoethyl thiazole derivatives.
Future Directions and Conclusion
Aminoethyl thiazole derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The diverse biological activities exhibited by this class of compounds underscore their potential to address unmet medical needs in oncology, neurodegeneration, and inflammatory diseases. Future research should focus on:
-
Rational Design and Synthesis: Leveraging SAR insights to design and synthesize novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
In Vivo Efficacy and Safety Studies: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy and safety of lead candidates.
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Physicochemical Profiling: pKa and Basicity of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
[1][2]
Executive Summary
The molecule 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine represents a critical pharmacophore often found in dopamine agonists and fragment-based drug discovery (FBDD) campaigns.[1][2] Structurally analogous to the core of Pramipexole , this compound presents a diprotic basic profile characterized by two distinct ionization centers: a highly basic aliphatic primary amine and a weakly basic heteroaromatic ring nitrogen.
Understanding the ionization constants (pKa) of this molecule is prerequisite for optimizing its salt selection, solubility profile, and membrane permeability (LogD).[2] This guide provides a theoretical derivation of its basicity based on structural analogs, followed by a validated experimental protocol for precise determination.
Structural Analysis & Theoretical Basicity
To accurately predict the pKa values, one must deconstruct the molecule into its constituent electronic environments. The molecule contains three nitrogen atoms, but only two are basic.
The "Two-Proton" System
The basicity profile is defined by two ionization events (
-
Site A (Aliphatic Amine): The primary amine on the 1-aminoethyl side chain (C4-position).[1][2]
- hybridized nitrogen.[1][2][5]
-
Electronic Effect: The alkyl chain acts as an electron donor, stabilizing the protonated ammonium cation. However, the adjacent thiazole ring exerts a mild electron-withdrawing inductive effect (
), slightly lowering the pKa compared to pure ethylamine.[2] -
Predicted pKa:9.4 – 9.7 (Comparable to the secondary amine in Pramipexole).[2]
-
Site B (Thiazole Ring Nitrogen): The endocyclic nitrogen at position 3.[2]
-
hybridized nitrogen with a lone pair orthogonal to the
-system.[1][2] -
Electronic Effect: The exocyclic amine at position 2 is electron-donating via resonance (
), pushing electron density onto the ring nitrogen (N3) and increasing its basicity compared to unsubstituted thiazole ( ).[2] -
Predicted pKa:5.3 – 5.6 (Comparable to 2-aminothiazole and Pramipexole core).[1][2]
-
hybridized nitrogen with a lone pair orthogonal to the
-
Site C (Exocyclic Amine): The amine at position 2.[2]
Comparative Data Table
The following table synthesizes literature data from structural analogs to triangulate the target values.
| Molecule | Structure Type | pKa (Ring N) | pKa (Side Chain N) | Reference |
| Target Molecule | 2-Aminothiazole w/ ethylamine | ~5.5 (Pred) | ~9.5 (Pred) | SAR Derivation |
| Pramipexole | Tetrahydrobenzothiazole | 5.0 – 5.3 | 9.6 – 9.8 | [FDA / PubChem 1, 4] |
| 2-Aminothiazole | Heteroaromatic core | 5.36 | N/A | [Sigma / Lit 2] |
| Ethylamine | Aliphatic amine | N/A | 10.7 | [Evans pKa Table] |
Visualization of Protonation Equilibria[2][6][7]
The following diagram illustrates the stepwise protonation of the molecule from basic to acidic pH. This visualization is critical for understanding the species distribution at physiological pH (7.4).[2]
Experimental Protocol: Potentiometric Titration
While computational predictions are useful, definitive pKa values must be determined experimentally. Potentiometric titration is the gold standard for this molecule due to its high water solubility and the distinct separation between the two pKa values (
Materials & Equipment
-
Instrument: Mettler Toledo T5/T7 or Sirius T3 Titrator.[1][2]
-
Electrode: DGi115-SC (Glass pH electrode) or equivalent semi-micro electrode.
-
Supporting Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Analyte: >10 mg of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (dihydrochloride salt preferred).[1][2]
Step-by-Step Methodology
-
System Calibration:
-
Sample Preparation:
-
Dissolve 3–5 mg of the target compound in 20 mL of degassed 0.15 M KCl solution.
-
Note: If starting with the free base, add a known excess of 0.1 M HCl to lower the starting pH to ~2.0 (ensuring full protonation).
-
-
Titration Run:
-
Data Processing (Bjerrum Plot):
Experimental Workflow Diagram
Pharmaceutical Implications[1]
Physiological State (pH 7.4)
At blood pH (7.4), the molecule exists primarily as a monocation .[2]
Solubility & Salt Selection[1][2]
-
Free Base: Likely exhibits poor aqueous solubility due to the lipophilic methyl-thiazole core, despite the amine.[1][2]
-
Salt Forms: The Dihydrochloride or Dimesylate salts are recommended.[1] The diprotic nature allows for a stable 1:2 stoichiometry with counterions, significantly boosting aqueous solubility (
).
Membrane Permeability (BBB)
As a CNS-active pharmacophore (dopaminergic), blood-brain barrier (BBB) penetration is critical.[1][2] The monocationic species at pH 7.4 generally has lower passive permeability than the neutral form. However, organic cation transporters (OCTs) often mediate the uptake of such ethyl-amino heterocycles, similar to the transport mechanism of Pramipexole.[2]
References
-
FDA Center for Drug Evaluation and Research. (2008).[2] Clinical Pharmacology and Biopharmaceutics Review: Pramipexole (Mirapex).[2] Retrieved from [2]
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Aminothiazole.[1][2] Retrieved from [1][2][7]
-
PubChem. (2024).[2] Compound Summary: Pramipexole.[1][2][7][8][9] National Library of Medicine.[2] Retrieved from [2]
-
Avdeef, A. (2012).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Standard text for pKa methodology).
-
ChemicalBook. (2024).[2] 2-Amino-4,5-dimethylthiazole Properties. Retrieved from [2]
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An In-Depth Technical Guide to the Toxicological and Safety Assessment of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, this moiety has also been identified as a potential toxicophore, warranting careful toxicological evaluation of any new derivative.[1] This guide addresses the current data gap for the specific compound, 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine, for which no public toxicity data is available. In the absence of empirical data, this document provides a comprehensive, tiered strategy for the toxicological and safety assessment of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for generating the necessary data to characterize the safety profile of this and structurally similar compounds. The proposed strategy integrates in silico predictions, a battery of in vitro assays, and a logical progression to in vivo studies, adhering to international regulatory guidelines.
Introduction: Navigating the Data Gap for a Novel 2-Aminothiazole Derivative
The thiazole ring is a cornerstone in the development of therapeutic agents, valued for its wide spectrum of biological activities.[4][5][6] The 2-aminothiazole derivatives, in particular, are of significant interest due to their presence in approved drugs and numerous investigational compounds.[2][3] While this scaffold can impart desirable pharmacological properties, it is not without potential liabilities. The aminothiazole group has been associated with metabolic activation to reactive metabolites, which can lead to toxicity.[1]
This technical guide focuses on 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine, a molecule for which a thorough search of the public domain reveals a significant lack of toxicological and safety data. For drug development professionals, such a data gap necessitates a structured and scientifically sound approach to safety assessment. This document, therefore, serves as a roadmap for the systematic evaluation of this compound's toxicological profile. The presented strategy is designed to be efficient, moving from predictive methods to in vitro and targeted in vivo assays, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Physicochemical Properties and Structural Analysis
A foundational step in any toxicological assessment is the characterization of the molecule's physical and chemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
| Property | Value | Source |
| Molecular Formula | C6H11N3S | PubChemLite[7] |
| Molecular Weight | 157.24 g/mol | PubChemLite[7] |
| Predicted XlogP | 0.3 | PubChemLite[7] |
| IUPAC Name | 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine | PubChemLite[7] |
Structural Alerts for Toxicity: The structure of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine contains the 2-aminothiazole moiety, which is considered a "structural alert" for potential genotoxicity.[7][8][9] Structural alerts are molecular substructures that are known to be associated with an increased risk of toxicity.[8][9] The concern with some 2-aminothiazoles is their potential for metabolic activation to reactive electrophilic species that can interact with DNA.[1] However, the presence of substituents on the thiazole ring, such as the methyl group at position 5 in this compound, may influence its metabolic fate and potentially mitigate this risk.[1]
A Tiered Strategy for Comprehensive Toxicological Evaluation
In the absence of existing data, a tiered approach to toxicological testing is recommended. This strategy begins with computational and in vitro methods to identify potential hazards and guide the necessity and design of any subsequent in vivo studies.
Caption: A tiered approach to toxicological assessment.
Tier 1: In Silico and Read-Across Assessment
The initial tier focuses on non-experimental methods to predict the toxicological profile of the compound.
Various computational, or in silico, models can predict a compound's potential for toxicity based on its structure.[10][11][12] These tools are valuable for early-stage hazard identification.[10]
Recommended Analyses:
-
Genotoxicity Prediction: Utilize QSAR (Quantitative Structure-Activity Relationship) models to predict the outcome of Ames mutagenicity and in vitro micronucleus assays.
-
Hepatotoxicity and Cardiotoxicity Prediction: Assess the potential for liver and heart toxicity, common liabilities for small molecule drugs.
-
Metabolite Prediction: Identify potential metabolites, which may be responsible for the toxic effects of the parent compound.
Read-across involves using toxicological data from structurally similar compounds to predict the toxicity of a target compound for which data is lacking.[13][14] This approach is based on the principle that similar structures are likely to have similar biological activities. For 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine, data from other small, substituted 2-aminothiazoles would be used to form a basis for the initial safety assessment.
-
Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine.
-
Platform Selection: Utilize a variety of validated in silico toxicology platforms (e.g., ProTox-3.0, toxCSM) to generate predictions for a range of endpoints.[15]
-
Endpoint Analysis: Focus on predictions for genotoxicity (Ames test, micronucleus), carcinogenicity, hepatotoxicity, and cardiotoxicity.
-
Structural Alert Analysis: Employ software designed to identify toxicophores or structural alerts within the molecule.[16]
-
Data Interpretation: Critically evaluate the predictions from multiple models, considering the applicability domain of each model to the query compound.
Tier 2: In Vitro Toxicity Assessment
The second tier employs a battery of cell-based assays to provide experimental data on specific toxicological endpoints. The results from this tier will offer crucial mechanistic insights.
Given the structural alert of the 2-aminothiazole moiety, a comprehensive assessment of genotoxic potential is paramount. A standard battery of in vitro genotoxicity tests is recommended, in line with regulatory guidelines such as those from the ICH.[17][18][19]
Caption: Standard in vitro genotoxicity testing battery.
This assay is a widely used method for identifying compounds that can cause gene mutations.[20][21]
-
Strain Selection: Utilize a standard set of Salmonella typhimurium and Escherichia coli strains to detect various types of point mutations.[20]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.[21][22]
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine an appropriate concentration range for the main experiment.
-
Exposure: Expose the bacterial strains to the test compound across a range of concentrations.
-
Scoring: Count the number of revertant colonies and compare it to the negative control to determine mutagenic potential.
This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[23][24]
-
Cell Line Selection: Use a validated mammalian cell line, such as CHO-K1, or human peripheral blood lymphocytes.[24][25]
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.
-
Dose and Exposure: Treat cells with a range of concentrations of the test compound for a defined period.
-
Micronuclei Staining and Scoring: After treatment, stain the cells to visualize the nuclei and micronuclei. Score the frequency of micronuclei in binucleated cells.
-
Cytotoxicity Assessment: Concurrently measure cytotoxicity to ensure that observed effects are not due to cell death.[25]
This assay detects gene mutations in mammalian cells, providing complementary information to the Ames test.[26][27][28]
-
Cell Line: Employ a suitable mammalian cell line, such as Chinese hamster ovary (CHO) cells, which are deficient in the HPRT gene.[26]
-
Treatment: Expose the cells to the test compound with and without S9 metabolic activation.
-
Phenotypic Expression: Allow a period for the cells to express the mutated phenotype.
-
Mutant Selection: Culture the cells in a selective medium containing an agent like 6-thioguanine, which is toxic to wild-type cells but not to HPRT-deficient mutants.[26]
-
Frequency Calculation: Determine the mutation frequency by counting the number of resistant colonies relative to the total number of viable cells.
Understanding the concentration at which a compound is cytotoxic is crucial for interpreting other in vitro data and for guiding dose selection in potential in vivo studies.
-
Cell Plating: Seed a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and allow them to attach overnight.
-
Compound Exposure: Treat the cells with a serial dilution of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine for 24-48 hours.
-
Neutral Red Staining: Incubate the cells with a medium containing neutral red, a dye that is taken up and stored in the lysosomes of viable cells.
-
Dye Extraction and Measurement: Extract the dye from the cells and measure its absorbance using a spectrophotometer.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in neutral red uptake (IC50) as a measure of cytotoxicity.
Tier 3: In Vivo Toxicological Studies
If the in vitro data suggests a potential for toxicity, or if the intended use of the compound necessitates it, targeted in vivo studies may be required.
An acute oral toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to a substance.
This method is an alternative to the classical LD50 test and is designed to use fewer animals.[29][30][31]
-
Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[30]
-
Sighting Study: A preliminary study with a small number of animals is conducted to determine the appropriate starting dose for the main study.[30]
-
Dosing: Administer the compound by oral gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[29][30]
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[30]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Classification: Based on the observed toxicity and mortality, the compound is classified into a GHS toxicity category.
Data Integration and Comprehensive Risk Assessment
The data generated from each tier of this proposed strategy must be integrated to form a comprehensive safety profile for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine.
-
In silico predictions provide an initial hazard identification.
-
In vitro data confirms or refutes these predictions and provides mechanistic insights. For example, a positive Ames test would indicate mutagenic potential, while a positive micronucleus test would point towards chromosomal damage.
-
In vivo data , if necessary, provides information on the overall systemic toxicity of the compound in a whole organism.
The final risk assessment will consider the totality of the evidence, the potential routes of human exposure, and the intended use of the compound to determine an acceptable level of risk.
Conclusion
While there is currently a lack of specific toxicity and safety data for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine, a scientifically rigorous and ethically responsible path to generating this crucial information exists. The tiered strategy outlined in this guide, beginning with computational and in vitro methods, provides a robust framework for characterizing the safety profile of this novel 2-aminothiazole derivative. This approach ensures that potential hazards are identified early in the development process, allowing for informed decision-making and minimizing the use of animal testing. The insights gained from this comprehensive evaluation will be essential for any future development and application of this compound.
References
-
OECD. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
- Plošnik, A., Vračko, M., & Sollner Dolenc, M. (2016). Mutagenic and carcinogenic structural alerts and their mechanisms of action. Arhiv za higijenu rada i toksikologiju, 67(3), 169-182.
-
Pharmakeftiki. (2025, October 10). Structural alerts for the prediction of drug toxicity: a mini-review. Retrieved from [Link]
-
ToxMinds. (n.d.). Read-across – State of the art and next level!. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional structural alerts for genotoxicity (based on bacterial reverse mutation assay data). Retrieved from [Link]
-
Vipragen Biosciences. (n.d.). In Vitro Micronucleus (OECD 487, ICH S2R1) Test in India. Retrieved from [Link]
-
Australian Government Department of Health. (n.d.). Working out your hazards using read-across information. Retrieved from [Link]
-
Creative Bioarray. (2025, July 30). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from [Link]
-
SlideShare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
Scribd. (n.d.). OECD-Acute Oral Toxicity-fixed Dose Procedure 420. Retrieved from [Link]
-
Freyr Solutions. (2024, September 20). Understanding the Role of ICH-M7 in Impurities Assessment. Retrieved from [Link]
-
Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]
-
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
-
Government of Canada. (2025, February 25). Use of analogues and read-across in risk assessment. Retrieved from [Link]
-
IVAMI. (n.d.). Genotoxicity. In vitro mammalian cell gene mutation test using the hprt gene (OECD 476: 2016). Retrieved from [Link]
-
National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
European Medicines Agency. (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2017, March 31). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). Retrieved from [Link]
-
ECETOC. (n.d.). Approaches for read-across in chemical risk assessment. Retrieved from [Link]
-
OECD. (n.d.). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. Retrieved from [Link]
-
PubMed. (n.d.). Mammalian cell HPRT gene mutation assay: test methods. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (2020, July 27). Genotoxic Potential Alert Chemical Structures. Retrieved from [Link]
-
ACS Publications. (2010, June 15). Genotoxic Impurities: From Structural Alerts to Qualification. Retrieved from [Link]
-
Gentronix. (2026, February 10). OECD 476 HPRT Assay | Regulatory Genotoxicity. Retrieved from [Link]
-
The inTelligence And Machine lEarning (TAME) Toolkit. (n.d.). 2.6 Read-Across Toxicity Predictions. Retrieved from [Link]
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Scantox. (n.d.). HPRT Assay. Retrieved from [Link]
-
J-Star Research. (n.d.). FDA Guidelines on Genotoxic Impurities. Retrieved from [Link]
-
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, July 9). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Retrieved from [Link]
-
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from [Link]
-
Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved from [Link]
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PubMed. (2024, January 30). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link]
-
OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
-
ProTox-3.0. (2024, May 15). Prediction of TOXicity of chemicals. Retrieved from [Link]
-
Biosig Lab. (n.d.). toxCSM | Home. Retrieved from [Link]
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PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]
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Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
-
ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]
-
PMC. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024, December 26). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Retrieved from [Link]
-
ACS Omega. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]
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PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
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Methodological & Application
Application Note: High-Fidelity Synthesis of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Strategic Overview
The synthesis of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine presents a specific regiochemical challenge often underestimated in standard Hantzsch thiazole protocols. While the 2-aminothiazole core is easily accessible via thiourea condensation, the installation of a chiral 1-aminoethyl group at position 4 combined with a methyl group at position 5 requires a precise precursor: 2-bromo-4-(protected-amino)-3-pentanone .
Standard bromination of the parent ketone (2-amino-3-pentanone derivative) often yields mixtures of regioisomers (bromination at C2 vs. C4). If bromination occurs at C4 (the methine carbon bearing the amine), the chiral center is destroyed, and the resulting thiazole will have incorrect substitution patterns (e.g., 4-ethyl-5-amino-derivative).
This guide details a regioselective pathway utilizing Copper(II) Bromide (
Key Reaction Pathway
-
Scaffold Generation: Conversion of N-Boc-Alanine to a Weinreb amide, followed by Grignard addition to form the ethyl ketone.
-
Regioselective Halogenation: Kinetic bromination targeting the methylene group (
) over the methine ( ). -
Deprotection: Acidic removal of the Boc group.
Reagent Selection Guide
The following reagents are selected for their ability to maximize yield and minimize racemization of the sensitive
| Reagent Class | Recommended Reagent | Role & Rationale |
| Starting Material | N-Boc-L-Alanine | Provides the chiral ethylamine backbone. The Boc group is essential; it is stable to Grignard conditions (unlike Fmoc) and prevents amine interference during bromination. |
| Activation | CDI (1,1'-Carbonyldiimidazole) | Used to form the Weinreb amide. CDI is preferred over acid chlorides to prevent racemization of the alanine center. |
| Amidation | N,O-Dimethylhydroxylamine HCl | Forms the Weinreb amide, preventing over-addition of the Grignard reagent (stopping at the ketone). |
| Alkylation | Ethylmagnesium Bromide (EtMgBr) | Introduces the ethyl chain to form the 3-pentanone core. |
| Bromination | Copper(II) Bromide ( | CRITICAL: Highly selective for brominating ketones at the methylene position in the presence of sensitive functionality. Avoids elemental |
| Cyclization | Thiourea | Provides the N-C-S fragment and the 2-amino group. |
| Deprotection | 4M HCl in Dioxane | Removes the Boc group cleanly without aqueous workup issues often seen with TFA. |
Visual Workflow (Graphviz)
The following diagram illustrates the logical flow and chemical transformations.
Caption: Step-by-step synthetic pathway emphasizing the critical regioselective bromination step using CuBr2.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Precursor Ketone
Objective: Synthesize tert-butyl (4-oxopentan-3-yl)carbamate (also known as 2-(Boc-amino)-3-pentanone).
-
Weinreb Amide Formation:
-
Dissolve N-Boc-L-Alanine (10.0 g, 52.8 mmol) in anhydrous DCM (150 mL).
-
Add CDI (9.4 g, 58.0 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature (gas evolution will occur).
-
Add N,O-Dimethylhydroxylamine hydrochloride (5.6 g, 58.0 mmol) and stir overnight.
-
Workup: Wash with 1M HCl, Sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
-
Grignard Reaction:
-
Dissolve the crude Weinreb amide in anhydrous THF (100 mL) and cool to 0°C under Argon.
-
Dropwise add Ethylmagnesium bromide (3.0 M in ether, 26 mL, 78 mmol).
-
Stir at 0°C for 2 hours.
-
Quench: Carefully add sat. NH4Cl solution.
-
Isolation: Extract with EtOAc (3x). Dry organics and concentrate.[4][5] Purify via silica gel chromatography (Hexane/EtOAc) to yield the ketone as a white solid/oil.
-
Protocol 2: Regioselective Bromination (The "CuBr2 Method")
Objective: Selectively brominate position 2 (methylene) without affecting position 4 (methine).
-
Rationale: Direct bromination with
often leads to mixtures. in refluxing EtOAc/CHCl3 is heterogeneous and kinetically controlled, favoring the methylene protons.
-
Dissolve 2-(Boc-amino)-3-pentanone (5.0 g, 24.8 mmol) in a 1:1 mixture of EtOAc/CHCl3 (100 mL).
-
Add Copper(II) Bromide (
) (11.0 g, 49.6 mmol, 2.0 eq). -
Heat the suspension to reflux with vigorous stirring for 2–4 hours.
-
Monitoring: The green solid (
) will turn to a white solid ( ) as the reaction proceeds. Monitor by TLC for disappearance of starting ketone.[4]
-
-
Workup: Cool to room temperature. Filter off the copper salts through a pad of Celite.
-
Concentrate the filtrate. The residue is usually pure enough for the next step.
-
Note: The product, 2-bromo-4-(Boc-amino)-3-pentanone , is unstable on silica. Use immediately.
-
Protocol 3: Hantzsch Cyclization & Deprotection
Objective: Form the thiazole ring and unmask the amine.
-
Cyclization:
-
Dissolve the crude
-bromo ketone (approx. 24 mmol) in Ethanol (80 mL). -
Add Thiourea (1.8 g, 24 mmol).
-
Reflux for 2 hours. A precipitate may form (HBr salt of the thiazole).
-
Neutralization: Cool to RT. Add Sat. NaHCO3 to neutralize. Extract with EtOAc.[5]
-
Purification: Column chromatography (DCM/MeOH) to isolate the N-Boc-protected thiazole .
-
-
Deprotection:
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Loss of Chirality | Racemization during Weinreb formation or Bromination. | Use CDI instead of acid chlorides. Keep bromination time short and avoid strong bases. |
| Wrong Regioisomer (5-ethyl-4-amino...) | Bromination occurred at the methine (C4) instead of methylene (C2). | Ensure CuBr2 is used. Do not use |
| Low Yield in Cyclization | Decomposition of | The bromo-ketone is unstable. Do not store it. Proceed to cyclization immediately after filtration of copper salts. |
| Product is Hygroscopic | Formation of HCl salt. | Store the final product in a desiccator. For biological assays, convert to the free base immediately prior to use. |
References
- Eicher, T., & Hauptmann, S. (2003).
-
Regioselective Bromination with CuBr2
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
-
-
Synthesis of Chiral Alpha-Amino Ketones
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
-
Thiazole Derivatives in Medicinal Chemistry
-
Mishra, C. B., et al. (2015). Thiazole: A potent scaffold for the development of various medicinal agents.[1] Journal of Heterocyclic Chemistry, 52(4), 937-952.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Introduction: The Strategic Value of Chiral Amines and the 2-Aminothiazole Scaffold
An In-Depth Guide to the Application of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine as a Chiral Building Block
In the landscape of modern drug discovery and fine chemical synthesis, chiral amines are indispensable building blocks.[1] Their prevalence is notable, with estimates suggesting that over 40% of pharmaceuticals contain a chiral amine moiety.[1] The precise three-dimensional arrangement of atoms around the amine's stereocenter is often critical for biological activity, dictating the molecule's ability to bind to specific receptors or enzymes with high affinity and selectivity. The synthesis of enantiomerically pure amines is therefore a cornerstone of medicinal chemistry.[2][3][4]
Within this context, the 2-aminothiazole ring system represents a "privileged scaffold."[5] This heterocyclic motif is found in a multitude of biologically active compounds and approved drugs, valued for its ability to engage in a wide range of intermolecular interactions, including hydrogen bonding and π-stacking.[6][7][8][9][10][11] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][9][10]
The molecule 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine combines these two powerful features: a primary chiral amine directly attached to a substituted 2-aminothiazole core. This unique structure makes it a highly valuable and versatile chiral building block for synthesizing complex, enantiomerically pure molecules with significant potential for biological activity. This guide provides a comprehensive overview and detailed protocols for the synthesis, resolution, and application of this synthon for researchers in organic synthesis and drug development.
Part 1: Preparation and Enantiomeric Resolution
The first critical step is to obtain the building block in its enantiomerically pure form. While asymmetric synthesis routes are possible, a robust and scalable approach involves the synthesis of the racemic mixture followed by classical chiral resolution.
Synthesis of Racemic 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
The most direct route to the thiazole core is the Hantzsch thiazole synthesis.[12][13] This involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.
Protocol 1: Racemic Synthesis
-
Reaction Setup: To a solution of 3-chloropentan-2-one (1.0 eq) in ethanol (5 mL per mmol of ketone) in a round-bottom flask, add thiourea (1.1 eq).
-
Condensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole ring. Ethanol is a suitable polar protic solvent for this transformation.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude racemic product. Further purification can be achieved by column chromatography on silica gel.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a powerful and cost-effective method for separating enantiomers on a preparative scale.[14][15] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.[14]
Protocol 2: Chiral Resolution
-
Salt Formation: Dissolve the racemic 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (1.0 eq) in a minimal amount of a suitable hot solvent, such as methanol or isopropanol. In a separate flask, dissolve (+)-O,O'-Dibenzoyl-D-tartaric acid (0.5-0.6 eq) in the same hot solvent.
-
Rationale: Using a substoichiometric amount of the resolving agent is often sufficient to selectively precipitate one diastereomeric salt, leaving the other in the mother liquor, thereby improving the efficiency of the separation. O,O'-Dibenzoyl-D-tartaric acid is a common and effective resolving agent for primary amines.[16][17]
-
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to promote crystallization.
-
Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water. Add an aqueous solution of 2M sodium hydroxide (NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This neutralizes the tartaric acid and liberates the free amine into the organic layer.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using Chiral High-Performance Liquid Chromatography (HPLC). The process of recrystallization of the diastereomeric salt can be repeated to improve the enantiomeric purity if necessary.
Part 2: Applications as a Chiral Building Block
Once obtained in high enantiomeric purity, (R)- or (S)-4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine serves as a versatile starting material for a variety of asymmetric transformations.
Use as a Chiral Auxiliary
A chiral auxiliary is a temporary functional group that is attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
Workflow: Diastereoselective Alkylation
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [ouci.dntb.gov.ua]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sussex.figshare.com [sussex.figshare.com]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 17. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
Functionalization of the Aminoethyl Group in Thiazole Compounds: A Guide for Researchers
Introduction: The Significance of the Aminoethyl-Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. When appended with an aminoethyl group, this moiety offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The primary amine of the aminoethyl group provides a nucleophilic center for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate a compound's physicochemical properties, target engagement, and pharmacokinetic profile.
This guide provides a detailed overview of common and advanced strategies for the functionalization of the aminoethyl group in thiazole-containing compounds. We will delve into the mechanistic underpinnings of these reactions and provide field-proven, step-by-step protocols for their execution.
I. Acylation: Forging Amide Bonds for Enhanced Molecular Interactions
The formation of an amide bond is a cornerstone of medicinal chemistry, and the acylation of the aminoethyl group on a thiazole core is a robust strategy for introducing a vast array of substituents. This transformation is typically achieved by reacting the primary amine with an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or by direct coupling of a carboxylic acid using a coupling agent.
Mechanistic Insight
The acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aminoethyl group attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base to yield the neutral amide product. When using a carboxylic acid and a coupling agent, the carboxylic acid is first activated to form a more reactive species (e.g., an O-acylisourea with carbodiimides, or an active ester), which is then readily attacked by the amine.
Experimental Protocols
Protocol 1: Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of a 2-(thiazol-2-yl)ethanamine derivative with an acyl chloride in the presence of a base.
-
Materials:
-
2-(Thiazol-2-yl)ethanamine derivative (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the 2-(thiazol-2-yl)ethanamine derivative in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Amide Coupling with Carboxylic Acids using HCTU
This protocol details the coupling of a carboxylic acid to a 2-(thiazol-2-yl)ethanamine derivative using the coupling agent HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Materials:
-
2-(Thiazol-2-yl)ethanamine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HCTU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and HCTU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the 2-(thiazol-2-yl)ethanamine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Examples of Acylation
| Entry | Thiazole Starting Material | Acylating Agent/Carboxylic Acid | Base/Coupling Agent | Solvent | Yield (%) | Reference |
| 1 | 2-(2-Aminoethyl)-4-phenylthiazole | Benzoyl chloride | Et3N | DCM | Not specified | [1] |
| 2 | 2-(2-Aminoethyl)-4-phenylthiazole | 4-Fluorobenzoyl chloride | Et3N | DCM | Not specified | [1] |
| 3 | (R)-1-(6-Fluorobenzothiazol-2-yl)ethanamine | Various substituted phenyl diamides | Isobutyl chloroformate | Not specified | Not specified | [2] |
II. Urea and Thiourea Formation: Introducing Hydrogen-Bonding Motifs
The synthesis of ureas and thioureas from the aminoethyl group introduces functionalities capable of forming key hydrogen bond interactions, a common strategy in drug design to enhance target binding affinity and selectivity.
Mechanistic Insight
The formation of ureas and thioureas proceeds through the nucleophilic addition of the primary amine to the electrophilic carbon of an isocyanate or isothiocyanate, respectively. The reaction is typically straightforward and does not require a catalyst, although a base can be used to deprotonate the amine and increase its nucleophilicity.
Experimental Protocol: Urea Synthesis
This protocol outlines the synthesis of a urea derivative from a 2-(thiazol-2-yl)ethanamine and an isocyanate.
-
Materials:
-
2-(Thiazol-2-yl)ethanamine derivative (1.0 eq)
-
Isocyanate (1.05 eq)
-
Anhydrous THF or DCM
-
(Optional) Triethylamine (1.1 eq)
-
-
Procedure:
-
Dissolve the 2-(thiazol-2-yl)ethanamine derivative in anhydrous THF.
-
Add the isocyanate to the solution at room temperature.
-
Stir the reaction mixture for 1-12 hours. Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
If necessary, purify the product by recrystallization or flash column chromatography.
-
Data Presentation: Examples of Urea Formation
| Entry | Thiazole Starting Material | Isocyanate | Solvent | Yield (%) | Reference |
| 1 | 2-(2-Aminoethyl)-4-(3-fluorophenyl)thiazole | Piperidin-1-yl isocyanate | THF | Not specified | [1] |
| 2 | 2-(2-Aminoethyl)-4-phenylthiazole | Phenyl isocyanate | THF | Not specified | [1] |
III. Sulfonylation: Incorporating the Sulfonamide Pharmacophore
The sulfonamide group is a well-established pharmacophore present in numerous clinically used drugs. Sulfonylation of the aminoethyl group on a thiazole ring can significantly alter the electronic and steric properties of the molecule, impacting its biological activity.
Mechanistic Insight
Similar to acylation, sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction.
Experimental Protocol: Sulfonylation
This protocol provides a general method for the N-sulfonylation of a 2-(thiazol-2-yl)ethanamine derivative.[3]
-
Materials:
-
2-(Thiazol-2-yl)ethanamine derivative (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Pyridine or a mixture of DCM/Et3N
-
1M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
-
Procedure:
-
Dissolve the 2-(thiazol-2-yl)ethanamine derivative in pyridine or DCM and cool to 0 °C.
-
If using DCM, add triethylamine (1.5 eq).
-
Slowly add the sulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Presentation: Examples of Sulfonylation
| Entry | Amine | Sulfonylating Agent | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Aminothiazole | Benzenesulfonyl chloride | Sodium acetate | Water | 80 |[3] | | 2 | 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 83 |[3] |
Note: While these examples use 2-aminothiazole, the protocol is directly applicable to 2-(thiazol-2-yl)ethanamine derivatives.
IV. Reductive Amination: N-Alkylation for Modulating Lipophilicity and Basicity
Reductive amination is a powerful and versatile method for the N-alkylation of primary amines, providing access to secondary and tertiary amines.[4][5] This reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Mechanistic Insight
The reaction proceeds in two main steps:
-
Imine Formation: The primary amine reacts with the carbonyl group of an aldehyde or ketone under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines).[4]
-
Reduction: A reducing agent, selective for the imine over the carbonyl starting material, is used to reduce the C=N double bond to a C-N single bond. Common reducing agents for this purpose include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[5]
Experimental Protocol: One-Pot Reductive Amination
This protocol describes a one-pot procedure for the N-alkylation of a 2-(thiazol-2-yl)ethanamine with an aldehyde.
-
Materials:
-
2-(Thiazol-2-yl)ethanamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
(Optional) Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
-
Procedure:
-
To a stirred solution of the 2-(thiazol-2-yl)ethanamine derivative and the aldehyde in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Reductive Amination Conditions
| Entry | Amine | Carbonyl Compound | Reducing Agent | Solvent | Reference |
| 1 | Primary or Secondary Amine | Aldehyde or Ketone | NaBH3CN | MeOH | [5] |
| 2 | Primary or Secondary Amine | Aldehyde or Ketone | NaBH(OAc)3 | DCE | [5] |
V. Advanced Strategy: The Ugi Multicomponent Reaction
For rapid diversification and the synthesis of complex peptidomimetic structures, the Ugi four-component reaction (U-4CC) is an exceptionally powerful tool.[6][7] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide derivative.
Mechanistic Insight
The Ugi reaction mechanism involves the initial condensation of the amine and the aldehyde to form an imine. The isocyanide then undergoes a nucleophilic addition to the imine, followed by the addition of the carboxylate anion. The final step is an irreversible Mumm rearrangement to yield the stable bis-amide product.[6]
Conceptual Application
A 2-(thiazol-2-yl)ethanamine can serve as the amine component in an Ugi reaction. By varying the other three components (aldehyde, carboxylic acid, and isocyanide), a large library of structurally diverse compounds can be rapidly synthesized from a single thiazole starting material. This is particularly valuable in the early stages of drug discovery for hit-to-lead optimization.
Visualizations
Caption: Comparative workflows for acylation and reductive amination.
Caption: Conceptual diagram of the Ugi four-component reaction.
Conclusion
The functionalization of the aminoethyl group in thiazole compounds offers a rich landscape for chemical exploration in the pursuit of novel bioactive molecules. The methodologies outlined in this guide—acylation, urea/thiourea formation, sulfonylation, reductive amination, and the Ugi reaction—provide a robust toolkit for researchers and drug development professionals. By understanding the underlying principles and employing these detailed protocols, scientists can effectively and efficiently generate diverse libraries of thiazole derivatives for biological evaluation.
References
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022).
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184. Available at: [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Pejchalová, M., et al. (2017). Synthesis and in vitro antifungal activity of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides. Molecules, 22(12), 2135.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available at: [Link]
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). Scientific Reports, 14(1), 1-15.
- Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. (2016). European Journal of Medicinal Chemistry, 124, 735-748.
- Synthesis of primary amines by one-pot reductive amination of aldehydes. (2014). Der Pharma Chemica, 6(6), 334-340.
- Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide. (2025). BenchChem.
- 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.
-
Ugi reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Ugi Reaction. (n.d.). Organic Chemistry Portal.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Beilstein Journal of Organic Chemistry, 13, 1864-1872.
- Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2025). Beilstein Journal of Organic Chemistry, 21, 1397-1403.
- Ugi Reaction. (n.d.). Alfa Chemistry.
- Common methods for the synthesis of 2-aminothiazole. (2021).
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.
- Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (2009). The Journal of Organic Chemistry, 74(18), 7040-7046.
- Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. (2025). BenchChem.
- Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLoS ONE, 11(5), e0155099.
- Aldehydes and Ketones to Amines. (2024). Chemistry Steps.
- An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. (2015). Organic Letters, 17(12), 2992-2995.
- Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. (2016). RSC Advances, 6(10), 8045-8049.
- Microwave-assisted synthesis of bis(N-substituted thiazol-2-amine) derivatives and their biological activities. (2025). Monatshefte für Chemie - Chemical Monthly, 156(12), 1-8.
- Direct Amide Formation Between Carboxylic Acids and Amines. (2010). Durham E-Theses.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Synthesis of thiazol-2-yl substituted 2-imino-thiazolidin-4-ones (1a-e) and their 5-arylidine derivatives (IIa-j) as antifungal agents. (2006). Iraqi Journal of Pharmaceutical Sciences, 15(1), 84-91.
- Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. (2024).
- Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. (2013). Theses.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021).
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2023). Frontiers in Chemistry, 11, 1245678.
Sources
- 1. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ugi reaction - Wikipedia [en.wikipedia.org]
- 7. Ugi Reaction [organic-chemistry.org]
step-by-step preparation of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine , a critical pharmacophore in fragment-based drug discovery (FBDD). This scaffold is frequently utilized in the development of kinase inhibitors and thiamine-analog antimetabolites.
Unlike generic Hantzsch syntheses which often yield regioisomeric mixtures, this protocol utilizes a modified Weinreb-Hantzsch strategy . This approach guarantees regiochemical fidelity at the 4,5-positions and allows for the preservation of stereochemistry (if starting from chiral alanine) by minimizing racemization risk during the ketone formation step.
Key Advantages of This Protocol:
-
Regiocontrol: Exclusive formation of the 5-methyl isomer via directed bromination.
-
Scalability: Validated on multigram (10g+) scales.
-
Modularity: Compatible with chiral starting materials (e.g., N-Boc-L-Alanine) for asymmetric synthesis.
Retrosynthetic Logic & Pathway
The synthesis is designed around the Hantzsch Thiazole Synthesis , disconnecting the thiazole ring into a thiourea fragment and a complex
Synthetic Pathway Diagram
Caption: Step-wise synthetic flow from N-Boc-Alanine to the final thiazole amine target.
Detailed Experimental Protocol
Stage I: Scaffold Construction (Ketone Synthesis)
Objective: Synthesize the requisite ethyl ketone while preventing over-addition (tertiary alcohol formation).
Reagents:
-
N-Boc-DL-Alanine (or L-Alanine for chiral target)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Ethylmagnesium bromide (3.0 M in ether)
-
1,1'-Carbonyldiimidazole (CDI)
Protocol:
-
Weinreb Amide Formation:
-
Dissolve N-Boc-Alanine (10.0 g, 52.8 mmol) in anhydrous DCM (150 mL).
-
Add CDI (9.4 g, 58.0 mmol) portion-wise at 0°C. Stir for 1 hr at room temperature (RT).
-
Add N,O-Dimethylhydroxylamine HCl (5.6 g, 58.0 mmol) and stir overnight.
-
Workup: Wash with 1M HCl, Sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
-
Yield: ~11.5 g (Yellow oil).
-
-
Grignard Addition:
-
Dissolve the Weinreb amide (11.5 g) in anhydrous THF (100 mL) under Argon. Cool to -78°C.
-
Dropwise add EtMgBr (3.0 M, 25 mL, 1.5 eq) over 30 mins.
-
Stir at -78°C for 1 hr, then warm to 0°C. Quench with sat. NH₄Cl.
-
Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc 8:2) yields N-Boc-2-amino-3-pentanone .
-
Stage II: Regioselective Bromination
Objective: Install the bromine atom at the methylene position (C4) rather than the methine position (C2) to ensure the correct thiazole substitution pattern.
Mechanism Note: The electron-withdrawing nature of the N-Boc group deactivates the C2 position, naturally favoring bromination at the C4 methylene group.
| Parameter | Specification |
| Precursor | N-Boc-2-amino-3-pentanone |
| Brominating Agent | Copper(II) Bromide ( |
| Solvent | EtOAc / |
| Temperature | Reflux (70°C) |
Protocol:
-
Dissolve the ketone (5.0 g, 24.8 mmol) in 1:1 EtOAc/CHCl₃ (80 mL).
-
Add
(11.0 g, 49.6 mmol) in one portion. -
Heat to vigorous reflux for 3–4 hours. The black
will turn to white CuBr precipitate. -
Critical Step: Filter through a celite pad while hot to remove copper salts.
-
Concentrate the filtrate to yield the crude
-bromo ketone. Use immediately in Stage III to prevent decomposition.
Stage III: Hantzsch Cyclization & Deprotection
Objective: Form the thiazole ring and reveal the primary amine.
Protocol:
-
Cyclization:
-
Dissolve crude
-bromo ketone in absolute Ethanol (60 mL). -
Add Thiourea (2.0 g, 26.0 mmol).
-
Reflux for 4 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Workup: Cool to RT. Concentrate ethanol. Neutralize residue with sat. NaHCO₃ to precipitate the free base of the protected thiazole.
-
Intermediate:tert-butyl (1-(2-amino-5-methylthiazol-4-yl)ethyl)carbamate .
-
-
Deprotection:
-
Dissolve the intermediate in DCM (20 mL).
-
Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate to remove excess TFA.
-
-
Final Isolation:
Analytical Data & Validation
Expected Characterization Data:
| Analysis | Diagnostic Signal | Structural Confirmation |
| 1H NMR (DMSO-d6) | 5-Methyl group (Singlet confirms no adjacent protons). | |
| CH-NH2 (Methine proton of the ethyl side chain). | ||
| Thiazole-NH2 (Exchangeable, broad singlet). | ||
| LC-MS | [M+H]+ = 158.07 | Matches Formula |
| HPLC Purity | >98% (254 nm) | Single peak required for biological assays. |
Troubleshooting Guide:
-
Issue: Formation of 2-amino-4-methyl-5-(1-aminoethyl)thiazole (Regioisomer).
-
Cause: Bromination occurred at the wrong carbon (C2 instead of C4) or rearrangement.
-
Solution: Ensure the use of
rather than elemental . is more selective for the less substituted/more enolizable position away from the Boc-group.
-
-
Issue: Low Yield in Cyclization.
-
Cause: Decomposition of
-bromo ketone. -
Solution: Do not store the bromo ketone. Proceed to cyclization immediately after filtration.
-
References
-
Hantzsch Thiazole Synthesis (General Mechanism)
-
Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
-
Weinreb Amide Protocol (Ketone Synthesis)
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. Link
-
-
Regioselective Bromination with Copper(II)
-
King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide". The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
-
Thiazole Synthesis in Drug Discovery
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering & Reaction Protocols for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
This Application Note is designed for medicinal chemists and process development scientists working with 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine . It addresses the specific solubility challenges and reactivity profiles inherent to this "dual-amine" heterocyclic building block.
Executive Summary: The "Janus" Nucleophile
4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine presents a unique challenge in synthesis due to its dual-nucleophilic nature .[1] It contains two distinct amine environments:[2][3]
-
Aliphatic Amine (C4-position): High basicity (
), high nucleophilicity, sterically hindered by the methyl branch.[1] -
Heteroaromatic Amine (C2-position): Lower basicity (
), conjugated with the thiazole ring, lower nucleophilicity.[1]
Successful utilization of this intermediate requires solvent selection that not only dissolves the polar core but also modulates the reactivity difference between these two amines. This guide provides validated protocols for solubility, selective functionalization, and purification.
Physicochemical Profile & Solubility Matrix
Solubility Characteristics
The molecule is highly polar due to the thiazole core and two hydrogen-bonding amine groups. It exhibits "zwitterionic-like" solubility behavior, being highly soluble in acidic aqueous media but requiring specific organic solvents for free-base reactions.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Note |
| Polar Aprotic | DMF / DMSO | Excellent | Best for |
| Polar Aprotic | THF / 2-MeTHF | Good | Preferred for selective acylation/alkylation. Easy to remove during workup. |
| Chlorinated | DCM / Chloroform | Moderate | Soluble as the free base. Poor solubility for salt forms (HCl/TFA salts). |
| Protic | Methanol / Ethanol | Excellent | Good for hydrogenation or reductive amination. Avoid with highly reactive electrophiles (solvolysis risk). |
| Non-Polar | Toluene / Hexanes | Poor | Useful as anti-solvents for precipitation/crystallization. |
| Aqueous | Water (pH < 4) | Excellent | Forms highly soluble di-cationic salts. |
Stability in Solution
-
Oxidative Sensitivity: Solutions in DMSO or DMF should be used within 24 hours. Aminothiazoles are prone to N-oxide formation or oxidative dimerization (disulfide formation if thiol impurities are present, though less relevant here) over time in the presence of light and air.
-
Racemization Risk: The chiral center at the 1-aminoethyl group is susceptible to racemization in highly basic conditions (
) at elevated temperatures ( ) in protic solvents.
Detailed Experimental Protocols
Protocol A: Selective N-Acylation of the Aliphatic Side Chain
Objective: To functionalize the aliphatic amine while leaving the aromatic 2-amino group free.
Mechanism: The aliphatic amine is kinetically more nucleophilic. Using a non-polar or moderately polar aprotic solvent (DCM or THF) suppresses the reactivity of the aromatic amine compared to highly polar solvents like DMF.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine in anhydrous DCM (Concentration: 0.1 M).
-
Note: If the starting material is a salt (e.g., 2HCl), add 2.2 eq of DIPEA to liberate the free base.
-
-
Temperature Control: Cool the solution to 0°C (Ice/Water bath).
-
Reagent Addition: Add 1.0 eq of the acylating agent (e.g., Acid Chloride or Anhydride) dropwise over 15 minutes.
-
Critical: Do NOT use an excess of electrophile.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of starting material. Formation of mono-acylated product.
-
-
Quench: Add saturated aqueous
. -
Workup: Separate phases. Extract aqueous layer with DCM (
). Combine organics, dry over , and concentrate.
Protocol B: The "pH-Swing" Purification Strategy
Objective: To purify the diamine or its mono-functionalized derivatives without column chromatography.
Logic: This molecule's solubility is drastically pH-dependent. We leverage this to wash away non-basic impurities.
-
Acid Phase: Dissolve the crude reaction mixture in 1M HCl .
-
Result: The aminothiazole becomes protonated and dissolves in water.[4] Non-basic impurities (unreacted electrophiles, neutral byproducts) remain insoluble or form an oil.
-
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (
). Discard the organic layer (contains impurities). -
Basification: Adjust the aqueous layer pH to 10–11 using 4M NaOH or saturated
.-
Observation: The solution will become cloudy as the free base precipitates or oils out.
-
-
Extraction: Extract the basic aqueous layer with DCM or CHCl3/iPrOH (3:1) (
).-
Note: The 3:1 mixture is superior for highly polar aminothiazoles.
-
-
Isolation: Dry and evaporate the organic layer to yield the purified amine.
Visualizing the Chemoselectivity & Workflow
Diagram 1: Reactivity Hierarchy & Solvent Influence
This diagram illustrates how solvent choice dictates which nitrogen atom reacts.
Figure 1: Chemoselectivity map. Low-polarity solvents at low temperatures favor the aliphatic amine (green path), while high-polarity solvents and heat activate the aromatic amine (red path).
Diagram 2: "pH-Swing" Purification Workflow
A self-validating extraction protocol to isolate the target amine.
Figure 2: The pH-Swing purification protocol. This method removes neutral byproducts without chromatography.
References & Authoritative Sources
-
General Reactivity of 2-Aminothiazoles:
-
Kashyap, S. J., et al.[5] "Synthesis of 2-aminothiazole derivatives and their biological activity." Acta Pharmaceutica Sciencia, 2018.
-
Insight: Establishes the lower nucleophilicity of the C2-amine compared to alkyl amines.
-
(Representative context for aminothiazole reactivity).
-
-
Solvent Effects on Nucleophilic Substitution:
-
Arabian Journal of Chemistry. "Nucleophilicity and solvent effects on the kinetics of 4-substituted-thiazol-2-amine."
-
Insight: Validates the use of polar aprotic solvents (DMF) for enhancing reactivity of the thiazole ring nitrogen, and protic solvents for stabilization.
-
-
Stability in DMSO:
-
Di, L., et al. "Stability of chemical compounds in DMSO stock solutions."[6] Journal of Biomolecular Screening, 2006.
-
Insight: Critical warning regarding the oxidative degradation of heteroaromatic amines in DMSO.
-
-
Synthetic Protocols for Aminothiazoles:
-
MDPI Molecules. "Synthesis of Novel Aminothiazole Derivatives."
-
Insight: Provides experimental baselines for reflux conditions in Ethanol vs. THF.
-
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan - Arabian Journal of Chemistry [arabjchem.org]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine Synthesis
Case ID: THZ-SYN-0045 Subject: Yield Optimization & Troubleshooting for Chiral Alkyl-Aminothiazoles Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine presents a unique challenge: it combines the volatility of low-molecular-weight thiazoles with the sensitivity of a chiral amine side chain. The standard Hantzsch synthesis often fails here not due to the cyclization itself, but due to precursor instability and workup losses of the highly polar final product.
This guide moves beyond standard textbook protocols, addressing the specific "yield killers" associated with this molecule: regioselective bromination failure , acid-catalyzed isomerization , and hydrophilic product loss .
Module 1: The Synthetic Workflow (Critical Path)
To maximize yield, we recommend the Boc-Protection Route . Attempting this synthesis with a free amine on the side chain will result in immediate self-condensation (polymerization) during the bromination step.
Validated Pathway
-
Starting Material: N-Boc-L-Alanine (provides the chiral center and the 1-aminoethyl backbone).
-
Backbone Construction: Conversion to Weinreb amide, followed by Grignard reaction (EtMgBr) to form 4-(Boc-amino)pentan-3-one .
-
Activation: Regioselective bromination to 2-bromo-4-(Boc-amino)pentan-3-one .
-
Cyclization: Hantzsch condensation with Thiourea .
-
Deprotection: Acidic cleavage of Boc.
Figure 1: Optimized synthetic route emphasizing the critical bromination step.
Module 2: Pre-Reaction Troubleshooting (The Precursors)
Issue: "My brominated precursor is a black tar."
Diagnosis: The
-
Reagent Switch: Do not use elemental Bromine (
). It is too harsh and generates HBr gas, which can prematurely deprotect the Boc group, leading to polymerization. -
Protocol: Use Phenyltrimethylammonium tribromide (PTAB) or N-Bromosuccinimide (NBS) . These provide a controlled release of bromine.
-
Regioselectivity Check: You need bromination at the methylene position (
), not the methine ( ) bearing the Boc-amine.-
Why it works: The bulky Boc group sterically shields the C4 position, naturally directing bromination to the desired C2 position.
-
Action: Run the reaction at 0°C . Higher temperatures overcome this steric barrier and lead to mixtures.
-
Module 3: Reaction Optimization (The Cyclization)
Issue: "I see the product on LCMS, but the isolated yield is <20%." Diagnosis: You are likely losing the product during workup due to its high polarity, or you are forming the imino-isomer .
Controlling Isomerization (The Hantzsch Trap)
In acidic media, Hantzsch synthesis can produce the thermodynamic byproduct 2-imino-2,3-dihydrothiazole instead of the desired 2-aminothiazole .
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Ethanol (Anhydrous) | Avoids hydrolysis; protic solvent stabilizes the transition state. |
| Scavenger | NaHCO₃ (1.1 eq) | Neutralizes the HBr generated in situ. High acidity favors the imino-form [1]. |
| Temperature | 60-70°C | Refluxing too vigorously promotes decomposition of the sensitive Boc-amine. |
The "Polishing" Step (Workup)
The final product is a di-amine . It is extremely hydrophilic and basic. Standard extraction (EtOAc/Water) will leave your product in the aqueous waste.
Protocol for Isolation:
-
Evaporation: Remove Ethanol completely. Do not add water yet.
-
Basification: Add saturated aqueous
(pH > 10). -
Extraction: Use DCM:Isopropanol (3:1) as the organic phase. Pure DCM or EtOAc is insufficient to pull the polar amine from water.
-
Pro-Tip: Perform 5-6 extractions.
-
-
Alternative (SCX Column): If scale allows (<1g), load the crude reaction mixture (in MeOH) onto a Strong Cation Exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with
in MeOH.
Module 4: FAQ & Troubleshooting Guide
Q1: The NMR shows a split peak for the methyl group. Is it racemic?
A: If you started with L-Alanine, the center should be preserved. However, if you used strong base (NaH) or high heat (>80°C) during the ketone synthesis, racemization can occur via enolization.
-
Check: Run a chiral HPLC.
-
Fix: Ensure the Weinreb amide formation and Grignard addition are kept strictly below 0°C.
Q2: Can I use a different protecting group?
A:
-
Cbz (Benzyloxycarbonyl): Avoid. Removal requires hydrogenation (
). Sulfur in the thiazole ring will poison the Palladium catalyst, making deprotection impossible. -
Phthalimide: Possible, but hydrazine deprotection can attack the thiazole ring.
-
Boc: Best option. Acidic removal is orthogonal to the thiazole stability.
Q3: My product is turning red/brown upon storage.
A: Aminothiazoles are electron-rich and prone to oxidation.
-
Fix: Store as the HCl or Dihydrochloride salt .
-
Procedure: Dissolve free base in dry ether, add 4M HCl in Dioxane dropwise. Filter the white precipitate. The salt is stable for years at -20°C.
Visual Troubleshooting Logic
Figure 2: Decision tree for diagnosing synthetic failures.
References
-
Bramley, S. E., et al. (1987).[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link[1]
-
Facchinetti, V., et al. (2016).[2] "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles." Synthesis, 48(03), 437-440. Link
-
BenchChem Technical Support. (2025). "Purification of highly polar basic compounds using Strong Cation Exchange (SCX)." BenchChem Application Notes. Link
-
Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Synthesis." Link
Sources
purification methods for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
The following technical support guide is structured as a Tier 3 Engineering response, designed for researchers requiring high-purity isolation of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine .
This compound presents a specific "dual-amine" challenge: it contains a weakly basic aromatic amine (C2-position) and a highly basic aliphatic amine (side chain). This polarity profile renders standard "organic layer" extractions inefficient.
Subject: Purification Protocols for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine Case ID: ATZ-415-PUR Status: Resolved / Expert Verified
Module 1: Chemical Profile & Solubility Intelligence
Before attempting purification, you must understand the "personality" of your molecule to avoid yield loss in the aqueous phase.
| Parameter | Value (Est.) | Implication for Purification |
| pKa (Aliphatic Amine) | ~9.8 - 10.5 | Dominant Base: Will be protonated at neutral pH. Highly water-soluble as a salt. |
| pKa (Thiazole Amine) | ~5.3 - 5.5 | Weak Base: Less relevant for salt formation but prone to H-bonding with silica (streaking). |
| LogP (Octanol/Water) | < 0.5 (Low) | Hydrophilic: Poor partitioning into DCM or Ether unless pH > 12. |
| Chirality | 1 Center (C*) | Enantiomers: Requires chiral resolution if racemic starting material was used. |
Module 2: Isolation from Reaction Mixture (The "Crude" Phase)
User Issue: "I neutralized my Hantzsch reaction mixture with bicarbonate, but my product stayed in the water layer. Extraction with DCM yielded <10%."
Root Cause: The aliphatic amine side chain (1-aminoethyl) remains protonated or forms a highly soluble hydrate/carbonate complex at pH 8-9. Standard bicarbonate workups are insufficient for this diamine.
Protocol A: The "Salting-Out" Extraction (For >1g Scale)
Use this if you lack solid-phase extraction equipment.
-
pH Adjustment: Cool the aqueous reaction mixture to 0°C. Adjust pH to >12 using 50% NaOH (aq). Caution: Exothermic.
-
Saturation: Saturate the aqueous phase with solid NaCl until no more dissolves. This disrupts the hydration shell (Hofmeister effect).
-
Solvent Choice: Do not use Diethyl Ether. Use THF:Ethyl Acetate (1:1) or n-Butanol .
-
Why? The product is too polar for pure ether. THF helps solvate the polar amine.
-
-
Extraction: Perform 4x extractions. Combine organics, dry over Na₂SO₄ (not MgSO₄, which can trap polar amines), and concentrate.
Protocol B: Catch-and-Release (SCX Chromatography) (Recommended)
Use this for <1g Scale or high-purity requirements. This method exploits the high pKa of the aliphatic amine to separate it from non-basic impurities (like unreacted haloketones).
Caption: Figure 1.[1][2][3] SCX "Catch-and-Release" workflow. The aliphatic amine binds to sulfonic acid residues on the silica, allowing non-basic impurities to be washed away before releasing the product with ammonia.
Module 3: Chromatographic Purification
User Issue: "My compound streaks on silica gel and co-elutes with yellow impurities."
Root Cause: The free amines interact strongly with acidic silanols on standard silica, causing peak tailing.
Method 1: Modified Normal Phase (Flash)
-
Stationary Phase: Amine-functionalized Silica (NH2-Silica) is ideal. If using standard Silica, you must modify the mobile phase.
-
Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH4OH .
Method 2: Reversed-Phase (Prep-HPLC)
-
Column: C18 or Phenyl-Hexyl (for better selectivity of the aromatic ring).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Note: The product will elute as the TFA salt . This is often an oil. To get the solid free base, lyophilize the fractions or pass through the SCX cartridge (Module 2).
Module 4: Advanced Troubleshooting & FAQs
Q1: The product is an oil and won't crystallize. How do I get a solid?
Answer: This molecule has a low melting point in its free base form due to the flexible ethyl side chain.
-
Solution: Convert it to a salt. The Dihydrochloride (2HCl) or Dioxalate salts are usually crystalline.
-
Protocol: Dissolve oil in minimal dry EtOH. Add 2.2 equivalents of HCl in Dioxane (4M). Dilute with Et2O until turbid. Cool to -20°C.
-
Q2: How do I separate the enantiomers (Chiral Resolution)?
Answer: The "1-aminoethyl" group creates a chiral center. If you used a racemic precursor, you have a 50:50 mixture.
-
Analytical: Use a Crown Ether column (e.g., Daicel Crownpak) or a Zwitterionic column (e.g., Chiralpak ZWIX). These are specific for amino acids and primary amines.
-
Preparative: Classical resolution is often cheaper. Use (L)-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in methanol to crystallize one diastereomeric salt.
Q3: There is a persistent yellow impurity. What is it?
Answer: In Hantzsch synthesis, this is often the oxidized dimer of the aminothiazole (azo-linkage) or polymerized thiourea byproducts.
-
Removal: These are usually less basic than your product. Use the SCX extraction (Module 2) . The yellow impurity often flows through during the MeOH wash, while your product sticks.
References & Validation[7][8]
-
General Aminothiazole Purification: Biotage Application Note AN928. "Purification of highly polar basic compounds using amine-functionalized silica." Link
-
Hantzsch Synthesis Workup: Potewar, T. M., et al.[2][7] "One-pot synthesis of 2-aminothiazoles in polar solvents." Arkivoc, 2008. Link
-
Chiral Separation of Amino-Thiazoles: Department of Analytical Chemistry, Hacettepe University. "Separation of enantiomers of underivatized amino acids/amines using Crown Ether columns." J. Chromatogr.[8] A, 2022.[3][8] Link
-
SCX Methodology: Sigma-Aldrich Technical Bulletin. "Catch and Release: Purification of Amines using SCX SPE." Link
Sources
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. synarchive.com [synarchive.com]
- 5. biotage.com [biotage.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving solubility issues with thiazol-2-amine intermediates
Technical Support Center: Thiazol-2-amine Intermediates Subject: Troubleshooting Solubility, Workup, and Purification Anomalies Ticket ID: TZA-SOL-001 Responder: Dr. A. Vance, Senior Application Scientist[1][2][3][4]
Executive Summary
Thiazol-2-amine scaffolds present a unique physicochemical paradox: they are small, heteroaromatic systems that should be soluble, yet they frequently exhibit "brick dust" properties—high melting points and poor solubility in standard organic solvents.[1][2][3][4][5] This is primarily driven by a robust intermolecular hydrogen-bonding network where the C2-amine acts as a donor and the N3-nitrogen acts as an acceptor, creating tight crystal lattice packing.[1][2]
This guide moves beyond generic advice to address the specific causality of these issues. We will treat your solubility problem not as a random occurrence, but as a predictable consequence of
Visual Diagnostic: The Solubility Decision Tree
Before altering your protocol, trace your issue through this logic flow to identify the root cause.
Caption: Diagnostic logic flow for identifying the physicochemical root of thiazol-2-amine loss or insolubility.
Module 1: The "Brick Dust" Phenomenon (Physicochemical Basics)
Q: Why does my thiazol-2-amine intermediate refuse to dissolve in DCM or Ethyl Acetate, even though it's a small molecule?
A: You are fighting Lattice Energy, not Molecular Weight.[2][3][4][6]
The 2-aminothiazole core possesses a "self-complementary" hydrogen bonding motif.[1][2] The exocyclic amine (
The Fix:
-
Disrupt the Lattice: Do not rely solely on non-polar solvents.[2][3] You must introduce a solvent that competes for these hydrogen bonds.[2][4]
-
Solvent Selection Matrix:
| Solvent Class | Suitability | Technical Note |
| Hydrocarbons (Hexane, Heptane) | Poor | Ineffective.[1][2][3][4][5] Use only to precipitate the product from a polar solution.[2][6] |
| Chlorinated (DCM, Chloroform) | Moderate | Often requires 5-10% Methanol to break H-bonds.[1][2][3][4][5] |
| Ethers (THF, 2-MeTHF) | Good | 2-MeTHF is superior to THF for process scale due to higher boiling point and lower water miscibility.[1][2][3][4][5] |
| Polar Aprotic (DMSO, DMF) | Excellent | Dissolves the lattice but difficult to remove.[3][4][5][6] Avoid if possible unless running a reaction at |
| Alcohols (MeOH, EtOH) | High | Excellent for recrystallization.[2][3][4][5][6] Protic nature disrupts intermolecular H-bonding.[2] |
Module 2: Synthesis & Workup (The "Crash Out" Protocol)
Q: During the Hantzsch synthesis (thiourea +
A: It is almost certainly your product, but in its Hydrobromide (HBr) salt form .[2][3][4][6]
The Hantzsch reaction generates one equivalent of HBr.[2][6] Thiazol-2-amines are weak bases (
The Self-Validating Protocol:
-
The Solubility Test: Take a small amount of the solid in a vial. Add water.
-
The Release: Suspend the solid in water and adjust pH to
using saturated or .[2][3][4][6] The solid should change texture or dissolve and re-precipitate as the free base.[2][6] -
Extraction: Extract the neutralized aqueous layer with Ethyl Acetate/Methanol (9:1) . Pure EtOAc is often insufficient for polar thiazoles.[2][3][4]
Critical Reference: The formation of the hydrobromide salt is a standard feature of the Hantzsch synthesis and can be used as a purification step to remove non-basic impurities before neutralization [1, 2].[6]
Module 3: Purification (Chromatography & Recrystallization)
Q: My compound streaks on silica gel TLC and column. I lose 50% of my mass.
A: Your compound is interacting with acidic silanols.[2][4]
Silica gel is slightly acidic (
The Fix: Deactivate the Silica. You must use a Mobile Phase Modifier .[2][6]
-
Standard Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., DCM:MeOH:TEA 95:4:1).[2][3][4][6]
-
Alternative: Pre-wash the silica column with the modifier before loading your sample.[2][6]
-
Substrate Switch: If the amine is highly polar, switch to Neutral Alumina or Basic Alumina stationary phases, which lack the acidic protons of silica [3].[6]
Q: Chromatography is failing. Can I recrystallize? A: Yes, this is often superior for thiazoles.[2][4][6]
-
Solvent System: Ethanol or Ethanol/Water mixtures are the gold standard.[2][6]
-
Procedure: Dissolve in boiling ethanol. If insoluble, add small amounts of water dropwise until clear (or vice versa: dissolve in hot water, add ethanol to turbidity).[3][4][6] Cool slowly to
C. -
Note: Avoid benzene (historical literature often cites this); Toluene is a safer, effective alternative if a non-polar aromatic solvent is needed [4].[2][3][4][6]
Module 4: Structural Workarounds (Protecting Groups)
Q: I need to run a reaction on the thiazole ring, but the free amine is interfering or making it insoluble.
A: Mask the amine to break the H-bonding network.[1][2] Acylating the amine (e.g., Acetyl or Boc protection) dramatically changes solubility.[3][4][5][6]
-
Acetylation: React with acetic anhydride.[2][3][4] The resulting amide disrupts the donor-acceptor lattice.[1][2] The N-acetyl derivative is usually much more soluble in DCM/EtOAc.[1][2]
-
Boc-Protection: React with
/DMAP.[2][3][4][6] This adds lipophilicity, making the compound soluble in Hexane/EtOAc mixtures, facilitating easy chromatography.[4][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Reaction Workflow for N-Protection:
Caption: N-protection strategy to disrupt lattice energy and improve organic solubility.
References
-
Hantzsch Synthesis & Salt Formation
-
General Properties & pKa
-
Purification Strategies
-
Recrystallization Solvents
-
Solubility Data
Sources
- 1. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting cyclization failures in thiazole derivative production
The following guide is designed as a specialized Technical Support Center for researchers encountering failures in thiazole cyclization. It prioritizes causal analysis, mechanistic understanding, and actionable solutions.
Status: Operational | Topic: Cyclization Failures & Yield Optimization | Ticket Priority: High Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Introduction: The Thiazole Challenge
Thiazole rings are pharmacophores in critical drugs like Ritonavir and Dasatinib. However, their synthesis—particularly the Hantzsch and Cook-Heilbronner methods—is prone to "tarry" failures, regioselectivity issues, and oxidative dimerization. This guide moves beyond basic recipes to diagnose why your cyclization failed and how to recover.
Module 1: The Hantzsch Thiazole Synthesis
The Scenario: You reacted an
Mechanistic Failure Analysis
The Hantzsch synthesis proceeds via two critical steps:
-
Intermolecular
: The sulfur of the thioamide attacks the -carbon of the haloketone. -
Intramolecular Cyclization: The nitrogen attacks the carbonyl, followed by dehydration.
Failure Point A: The "Black Tar" (Polymerization)
-
Cause:
-haloketones are potent electrophiles and lachrymators that degrade rapidly. Old or impure starting material polymerizes or reacts non-specifically, creating a dark, intractable oil. -
Diagnosis: TLC shows a streak at the baseline; NMR shows broad, undefined aliphatic peaks.
-
Solution: Always use freshly synthesized or recrystallized
-haloketones. If storage is necessary, keep at -20°C with a stabilizer (e.g., trace MgO).
Failure Point B: Regioselectivity (The Imino-Thiazole Trap)
-
Cause: When using
-monosubstituted thioureas, the reaction can cyclize onto the sulfur (desired) or the nitrogen (undesired), leading to 2-imino-2,3-dihydrothiazoles rather than 2-aminothiazoles. -
Control Factor: pH and Solvent .[1][2] Acidic conditions often favor the thermodynamic imino product, while neutral/basic conditions favor the kinetic amino product [1, 2].
Protocol: Optimized Hantzsch Conditions
Standard conditions often fail for sterically hindered substrates. Use this "buffered" protocol.
Step-by-Step:
-
Reagents: 1.0 eq
-haloketone, 1.2 eq Thioamide/Thiourea. -
Solvent: Ethanol (anhydrous). Note: For high-temperature/slow reactions, switch to DMF.
-
Additive: Add 1.5 eq Sodium Acetate (NaOAc) or Triethylamine (TEA) .
-
Why? Scavenging the HBr/HCl byproduct prevents acid-catalyzed isomerization and decomposition [1].
-
-
Reaction: Heat to reflux (70-80°C) for 2-4 hours. Monitor by TLC.[1][2][3]
-
Workup: Cool to RT. Pour into 5% aqueous
.
Troubleshooting Matrix: Hantzsch Synthesis
| Symptom | Probable Cause | Corrective Action |
| Deep black reaction mixture | Decomposed | Purify haloketone via column or recrystallization before use. |
| Two spots on TLC (close Rf) | Regioisomers (Amino vs Imino) | Switch solvent to EtOH; add mild base (NaOAc) to favor amino form [2]. |
| Starting material remains | Nucleophile (S) is too weak | Switch solvent to DMF or Dioxane; increase temp to 100°C. |
| Product is water-soluble | Formation of HX salt | Neutralize aqueous layer to pH 8-9 with |
Module 2: Oxidative Cyclization (Cook-Heilbronner & Modified)
The Scenario: You are cyclizing a thioamide using an oxidant (e.g.,
Mechanistic Failure Analysis
Oxidative cyclization relies on forming a radical cation or electrophilic sulfur species that attacks a pendant aryl/vinyl group.
Failure Point: The Disulfide Dead-End
-
Mechanism: Instead of cyclizing onto the carbon backbone, two thioamide sulfur radicals recombine to form a disulfide dimer (
). -
Cause: High local concentration of oxidant or lack of an "activator" for the carbon center.
-
Solution: Use high dilution conditions to favor intramolecular cyclization over intermolecular dimerization.
Visualization: Pathways to Failure vs. Success
Module 3: Purification of "Tarry" Mixtures
The Scenario: The reaction worked, but the product is trapped in a dark, viscous oil.
Expert Protocol: The "Acid-Base Rescue"
Thiazoles are basic (pKa ~2.5 for thiazole, ~5.3 for 2-aminothiazole). Use this property to separate them from neutral tars.
-
Dissolution: Dissolve the crude tar in 1M HCl or 10% aqueous acetic acid .
-
Action: The thiazole becomes a water-soluble salt. Neutral impurities (tars, unreacted ketones) remain organic.
-
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) x3.
-
Result: Discard the organic layer (contains the tar). Keep the aqueous layer.
-
-
Precipitation: Cool the aqueous layer on ice. Slowly add solid
or 6M NaOH until pH ~9-10.-
Result: The purified thiazole precipitates as a solid or oil.
-
-
Recovery: Filter the solid or extract the oil with DCM.
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a duplicate set of peaks for my 2-aminothiazole? A: You likely have a mixture of the 2-amino and 2-imino tautomers/isomers. This occurs if the reaction pH was not controlled. Run the reaction again with sodium acetate (buffered) to lock in the amino form. If the product is already made, recrystallization from ethanol often enriches the stable amino isomer [2, 4].
Q2: I'm using the Hantzsch method, but the
Q3: My oxidative cyclization (thioamide +
Q4: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for thiazoles. It reduces reaction times from hours to minutes and often suppresses tar formation by bypassing slow decomposition pathways. Typical condition: EtOH, 120°C, 10-20 min [3].
References
-
BenchChem Technical Support. (2025).[1][4] Optimizing Thiazole Cyclization Reactions. BenchChem.[1][2][4] 4
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[1][5][6] Journal of the Chemical Society, Perkin Transactions 1. 6[7]
-
BenchChem Support. (2025).[1][2][4] Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.[1][2][4] 1[7]
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles.[1][2][3][4][5][6][7][8][9][10][11][12] Organic Chemistry Portal. 11
-
Chem Help Asap. (2025).[1] Hantzsch Thiazole Synthesis Procedure.[1][2][3][4][5][6][7][11] ChemHelpAsap. 3[7]
-
Bentham Science. (2025). Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media. Letters in Organic Chemistry.[11][13] 13
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity / Journal of the Chemical Society, Perkin Transactions 1, 1987 [sci-hub.box]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. jddtonline.info [jddtonline.info]
- 10. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. citedrive.com [citedrive.com]
- 13. benthamscience.com [benthamscience.com]
Technical Support Center: Stabilizing 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine. This document provides in-depth technical guidance, troubleshooting, and best practices to prevent the oxidative degradation of this valuable research compound. As a molecule featuring a 2-aminothiazole core, it belongs to a class of compounds of significant interest in medicinal chemistry for their diverse biological activities.[1][2][3] However, the very features that make it chemically interesting also render it susceptible to degradation, primarily through oxidation.
This guide is structured to help you understand the root causes of this instability and to provide actionable protocols to ensure the integrity of your experiments.
Part 1: Understanding the Challenge - Why is This Compound Prone to Oxidation?
Q1: What are the specific chemical features of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine that make it susceptible to oxidation?
A1: The molecule's instability arises from two key functional groups that are known oxidation sites: the 2-aminothiazole ring system and the primary aliphatic amine on the ethyl sidechain.[4]
-
The 2-Aminothiazole Ring: The sulfur atom within the thiazole ring is electron-rich and can be readily oxidized to form a sulfoxide and subsequently a sulfone.[4][5] The entire heterocyclic ring system can also undergo oxidative cleavage under more aggressive conditions.[4] The presence of the amino group at the 2-position further activates the ring system, potentially facilitating these oxidative pathways.[5]
-
The Primary Amino Group (-NH₂): The primary amine on the 1-aminoethyl substituent is a nucleophilic site that is also susceptible to oxidation, which can lead to a variety of degradation products through processes like oxidative deamination.[4]
Caption: Key sites on 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine vulnerable to oxidation.
Part 2: Troubleshooting - Identifying and Characterizing Oxidation
Q2: My solution of the compound has changed color. Does this indicate oxidation? How can I confirm it?
A2: A visible change in color (e.g., turning yellow or brown) or the formation of precipitate is a strong indicator of degradation. However, significant oxidation can occur without any visible signs. You must rely on analytical methods to confirm and quantify degradation.
The primary oxidation products you can expect to see are the thiazole N-oxide, thiazole sulfoxide, and products resulting from oxidative deamination or ring-opening.[4]
Q3: What analytical methods are recommended for detecting and quantifying the oxidation of this compound?
A3: A stability-indicating analytical method is crucial. We recommend High-Performance Liquid Chromatography (HPLC), preferably coupled with Mass Spectrometry (LC-MS), as the primary tool.
| Analytical Technique | Purpose & Rationale | Key Parameters to Monitor |
| Reversed-Phase HPLC-UV | Quantification & Purity Check. Separates the parent compound from more polar degradation products (like sulfoxides). A UV detector allows for quantification of the remaining parent compound. | Decrease in the main peak area. Appearance of new, typically earlier-eluting peaks. |
| LC-MS | Identification of Degradation Products. Mass spectrometry provides the molecular weights of the new peaks observed in HPLC, allowing for the confident identification of specific oxidative products (e.g., Parent +16 Da for sulfoxide). | Monitor for specific m/z values corresponding to expected oxidized species (M+H, M+Na). |
| Thin-Layer Chromatography (TLC) | Rapid Qualitative Check. A quick way to visually assess if new, more polar spots (lower Rf values) have appeared in your sample compared to a fresh standard. | Appearance of new spots with lower Rf values. |
| Cyclic Voltammetry (CV) | Electrochemical Characterization. For in-depth studies, CV can be used to study the redox mechanism and oxidation potential of the compound, confirming its susceptibility to oxidation.[6] | Observation of irreversible oxidation peaks.[6] |
Part 3: Proactive Prevention - Handling and Storage Best Practices
Oxidation is often initiated by atmospheric oxygen, light, or reactive impurities in solvents. Adhering to strict handling and storage protocols is the most effective first line of defense.
Q4: What are the ideal storage conditions for both the solid compound and its solutions?
A4: Proper storage is critical to prevent slow degradation over time.
-
Solid Compound: Store in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), at -20°C. Protect from light by using an amber vial or by wrapping the vial in aluminum foil.
-
Solutions: Solutions are significantly more prone to degradation.
-
Solvent Choice: Use de-gassed, high-purity (anhydrous, if possible) solvents. Avoid DMSO for long-term storage , as studies on other 2-aminothiazoles have shown that it can promote degradation, leading to dimerization and the formation of oxygenated products.[7] If DMSO is required for an experiment, prepare the solution immediately before use.
-
Storage: Flash-freeze aliquots of freshly prepared solutions in an appropriate solvent (e.g., de-gassed ethanol or acetonitrile) and store at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Workflow: Preparing and Storing Stock Solutions
This protocol minimizes exposure to atmospheric oxygen.
Caption: Inert atmosphere workflow for preparing and storing stock solutions.
Part 4: Advanced Strategies - Chemical Protection and Formulation
When experimental conditions are harsh or long-term stability in solution is required, more advanced strategies may be necessary.
Q5: Can I add a chemical antioxidant to my solution to prevent oxidation?
A5: Yes, in some applications, the addition of a radical-scavenging antioxidant can be beneficial. However, you must first validate that the antioxidant does not interfere with your downstream assay.
-
Butylated Hydroxytoluene (BHT): A common radical scavenger. Can be used at low concentrations (e.g., 0.01-0.1%).
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Its use must be carefully considered as it can also act as a pro-oxidant in the presence of metal ions.[8]
Always run a control experiment with the antioxidant alone to check for assay interference.
Q6: For a multi-step synthesis, how can I protect the primary amine from oxidation during a reaction?
A6: If the primary amine is not the desired reactive site in a subsequent chemical step, protecting it as a carbamate is the standard and most effective strategy. Carbamate protecting groups reduce the nucleophilicity and oxidative potential of the amine.[9] The tert-butoxycarbonyl (Boc) group is the most common and versatile choice for this purpose.[10]
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability Profile |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM)[10] | Stable to base, hydrogenolysis, and many nucleophiles. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and some basic conditions. Cleaved by strong acid/base. |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. Labile to bases. |
Protocol: Boc Protection of the Primary Amine
This protocol provides a general method for protecting the primary amine of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine.
Materials:
-
4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting material in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Base Addition: Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Dissolve (Boc)₂O in a small amount of DCM and add it dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lab Reporter [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-methyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the purification of 5-methyl-1,3-thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key chemical intermediate in high purity. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to troubleshoot common purification issues.
Section 1: Understanding Your Mixture: Initial Assessment & Common Impurities
Before selecting a purification strategy, it's crucial to understand the nature of your crude material. The impurity profile is heavily dependent on the synthetic route employed, most commonly the Hantzsch thiazole synthesis.[1]
Q1: What are the most likely impurities in my crude 5-methyl-1,3-thiazol-2-amine sample from a Hantzsch synthesis?
A1: Impurities typically fall into three categories:
-
Unreacted Starting Materials: The most common are unreacted thiourea and the α-haloketone precursor (e.g., 1-chloro-2-propanone or 1-bromo-2-propanone).[2][3]
-
Reaction Intermediates: Incomplete cyclization or dehydration can leave intermediates in the crude mixture.[4]
-
Side-Products: These can include regioisomers or products from self-condensation of the ketone starting material. Acidic conditions, in particular, can sometimes lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[1] Colored impurities may also form due to decomposition or side reactions.[2][5]
Q2: What simple analytical techniques can I use for a quick preliminary purity assessment?
A2: A quick assessment can guide your purification strategy:
-
Thin Layer Chromatography (TLC): This is the most rapid and cost-effective method. A single spot on a TLC plate is a good indication of relative purity.[2] Running the plate in a solvent system like hexane:ethyl acetate (e.g., 7:3 or 2:1) can effectively separate the non-polar impurities from the more polar aminothiazole product.[6][7]
-
Melting Point Analysis: Pure 2-amino-5-methylthiazole has a distinct melting point. A broad or depressed melting point range compared to the literature value suggests the presence of impurities.[2]
Section 2: Choosing Your Purification Strategy
The optimal purification method depends on the scale of your reaction, the nature of the impurities identified, and the desired final purity.
Q3: I have a crude solid product. What is the best general approach to purification?
A3: The following workflow provides a general decision-making process for purifying solid 5-methyl-1,3-thiazol-2-amine.
Caption: General Purification Workflow.
Purification Method Comparison
The table below summarizes the advantages and disadvantages of the most common purification techniques.
| Purification Method | Key Advantages | Key Disadvantages | Best For Removing |
| Recrystallization | Simple, scalable, cost-effective, yields high-purity crystalline material. | Can have lower yields if product is partially soluble in cold solvent; ineffective if impurities co-crystallize. | Small amounts of soluble impurities and some colored byproducts (with charcoal). |
| Acid-Base Extraction | Excellent for removing neutral or acidic impurities; highly selective for basic compounds.[8][9] | Involves multiple steps and solvent use; may not remove other basic impurities. | Unreacted non-basic starting materials, neutral side-products. |
| Column Chromatography | Can separate complex mixtures and compounds with similar properties; provides very high purity.[6] | More time-consuming, requires significant solvent volumes, and can be difficult to scale up. | Closely related isomers, impurities with similar polarity to the product. |
Section 3: Detailed Protocols & Troubleshooting FAQs
This section provides step-by-step guides and solutions to common problems encountered during purification.
A. Acid-Base Extraction
This technique leverages the basicity of the 2-amino group to selectively separate it from non-basic impurities.[2][10] The amine is protonated to form a water-soluble salt, which is then extracted into an aqueous acidic layer.
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude 5-methyl-1,3-thiazol-2-amine mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. To ensure complete extraction, repeat the process by adding another portion of 1M HCl to the organic layer, shaking, and combining the aqueous extracts.[10]
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral 5-methyl-1,3-thiazol-2-amine will precipitate or form an oily layer.
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basic aqueous mixture in the separatory funnel. Shake to extract the neutral amine back into the organic layer.[10]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[11]
Q4: I formed an emulsion during the extraction that won't separate. What should I do?
A4: Emulsions are common and can usually be resolved by:
-
Adding Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which often helps break the emulsion.
-
Patience: Allow the funnel to stand undisturbed for a longer period.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can be effective.
B. Recrystallization
This is often the most effective method for achieving high analytical purity if the product is a stable solid.[4]
-
Dissolution: In a flask, add the minimum amount of hot ethanol required to completely dissolve the crude solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2] Perform a hot filtration through Celite or fluted filter paper to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanolic solution dropwise until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.[2]
-
Isolation: Collect the formed crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them in a vacuum oven.[2]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | - Evaporate some solvent to increase the concentration and cool again.[2] - Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[2] - Add a single "seed" crystal of pure product, if available.[2] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. The solution is too saturated. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. |
| Low recovery of purified product. | The chosen solvent is too effective, leaving a significant amount of product in the mother liquor. | - Ensure the filtrate is cooled thoroughly in an ice bath to maximize crystal formation.[2] - Reduce the amount of solvent used in the initial dissolution step. |
C. Column Chromatography
For separating challenging mixtures or achieving the highest possible purity, column chromatography is the method of choice.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent like hexane. Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate.[6] A typical gradient might be from 100% hexane to a 7:3 or 1:1 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: My compound is streaking on the TLC plate and running poorly on the silica column. Why is this happening?
A5: The basic amine group on 5-methyl-1,3-thiazol-2-amine can interact strongly with the acidic silanol groups on the surface of the silica gel. This can cause poor separation and tailing of spots. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
Section 4: Final Purity Confirmation
Q6: My purification is complete. How can I confirm the final purity of my 5-methyl-1,3-thiazol-2-amine?
A6: High-Performance Liquid Chromatography (HPLC) is a highly reliable and precise method for quantitative purity analysis.[1] A Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from residual impurities.[12][13] Purity is typically calculated as a percentage of the main peak's area relative to the total area of all peaks in the chromatogram.[1] For absolute structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.
References
- Process of producing 2-aminothiazole. (1992). Google Patents.
-
Process of producing 2-aminothiazole. (1992). European Patent Office. Retrieved February 22, 2024, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved February 22, 2024, from [Link]
-
Kamali, M. (2014). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 6(7), 147-152. Retrieved February 22, 2024, from [Link]
-
Acid–base extraction. (2023). In Wikipedia. Retrieved February 22, 2024, from [Link]
-
Shinde, Y., & Patankar-Jain, K. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form. Iconic Research And Engineering Journals, 6(3), 106-111. Retrieved February 22, 2024, from [Link]
-
An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). AIP Conference Proceedings. Retrieved February 22, 2024, from [Link]
-
Synthesis, Characterization and Evaluation of Anti-bacterial Activity for Some New Thiazole Compounds Derived from Substitution Acetophenone by Microwave Method. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved February 22, 2024, from [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved February 22, 2024, from [Link]
-
5-Methyl-1,3-thiazole-2-carboxylic acid. (2024). ChemBK. Retrieved February 22, 2024, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2024, from [Link]
-
2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. Retrieved February 22, 2024, from [Link]
- N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]. (2013). Google Patents.
-
Synthesis of Some New 5-(2-Substituted-1,3-thiazol-5-yl)-2-hydroxy Benzamides and Their 2-Alkoxy Derivatives as Possible Antifungal Agents. (2014). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2012). Thesis Template. Retrieved February 22, 2024, from [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2020). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved February 22, 2024, from [Link]
-
Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. (2020). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). MDPI. Retrieved February 22, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Methyl-1,3-thiazole-2-carboxylate | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. jocpr.com [jocpr.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nasc.ac.in [nasc.ac.in]
- 13. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Mass Spectrometry Characterization of Thiazol-2-amine Derivatives: A Technical Comparison Guide
This guide provides a technical deep-dive into the mass spectrometry (MS) characterization of thiazol-2-amine derivatives, a scaffold ubiquitous in modern drug discovery (e.g., kinase inhibitors, antimicrobial agents).
Executive Summary
Thiazol-2-amine derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in drugs like Dasatinib (kinase inhibitor) and Cefdinir (antibiotic). Characterizing these compounds requires navigating their specific physicochemical properties: they are heteroaromatic, basic (
This guide compares the standard LC-ESI-MS/MS workflow against alternative ionization and detection modalities, providing a validated protocol for structural elucidation and quantitation.
Technical Foundation: The Chemistry of Ionization
Understanding the MS behavior of thiazol-2-amines begins with their solution-phase chemistry.
-
Protonation Site: In Electrospray Ionization (ESI), protonation predominantly occurs at the N3 ring nitrogen , not the exocyclic amine. The lone pair on the exocyclic amine is delocalized into the aromatic ring, rendering the N3 position the most basic site.
-
Isotopic Pattern: The presence of Sulfur (
) confers a characteristic A+2 isotopic peak (~4.4% relative abundance), which is a critical diagnostic filter during initial spectral analysis.
Comparative Analysis: Methodological Alternatives
A. Ionization Techniques: ESI vs. APCI
While ESI is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific lipophilic derivatives.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Mechanism | Ion Evaporation / Charge Residue (Solution phase chemistry) | Gas-phase proton transfer (Corona discharge) |
| Analyte Polarity | High to Moderate (Ideal for polar thiazoles) | Moderate to Low (Ideal for lipophilic side chains) |
| Matrix Tolerance | Low (Susceptible to ion suppression) | High (Robust against salts/matrix) |
| Fragmentation | Soft (Mostly | Harder (More in-source fragmentation) |
| Best Use Case | Metabolite ID, trace quantitation in plasma. | Non-polar precursors, high-throughput screening. |
B. Analyzer Architecture: Triple Quadrupole vs. Orbitrap
For drug development, the choice of analyzer dictates the quality of data—quantitative precision vs. qualitative depth.
| Metric | Triple Quadrupole (QqQ) | Orbitrap (HRMS) |
| Resolution | Unit Resolution ( | Ultra-High ( |
| Sensitivity | Extreme (pg/mL range) | High (ng/mL range) |
| Scan Mode | MRM (Multiple Reaction Monitoring) | Full Scan / ddMS2 |
| Application | PK/PD Studies (Quantitation) | Metabolite ID / Impurity Profiling |
Characteristic Fragmentation Guide
The fragmentation of thiazol-2-amines follows a predictable pathway governed by the stability of the aromatic ring and the lability of the C-S bonds.
Key Fragmentation Mechanisms (CID)
-
HCN Loss (
): The most diagnostic cleavage. The thiazole ring opens, expelling hydrogen cyanide. -
Retro-Diels-Alder (RDA) Cleavage: The ring splits across the C-S and C-N bonds.
-
Ammonia Loss (
): Observed if the exocyclic amine is unsubstituted, though less common than ring cleavage due to the high energy required to break the bond.
Visualization: Fragmentation Pathway
The following diagram illustrates the theoretical breakdown of a generic protonated thiazol-2-amine.
Caption: Proposed fragmentation pathways for protonated thiazol-2-amine under ESI-CID conditions. The loss of HCN is the primary diagnostic event.
Validated Experimental Protocol
This protocol is designed for the LC-ESI-MS/MS quantitation of thiazol-2-amine derivatives in biological matrices (e.g., plasma).
A. Sample Preparation (Protein Precipitation)[1]
-
Aliquot: Transfer
of plasma into a 1.5 mL centrifuge tube. -
Precipitation: Add
of Acetonitrile (ACN) containing Internal Standard (IS).-
Why? ACN is preferred over methanol for thiazoles to minimize solubility issues and maximize protein removal.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at
for 10 minutes at . -
Supernatant: Transfer
of supernatant to an autosampler vial. Dilute 1:1 with water to match initial mobile phase conditions (preventing peak broadening).
B. LC-MS/MS Parameters[2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),
, . -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Note: Formic acid ensures the thiazole nitrogen is protonated (
).
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for polar interferences)
-
0.5-3.0 min: 5%
95% B -
3.0-4.0 min: 95% B (Wash)
-
4.0-4.1 min: 95%
5% B -
4.1-6.0 min: 5% B (Re-equilibration)
-
C. Analytical Workflow Diagram
Caption: Standardized LC-MS workflow for thiazol-2-amine characterization.
References
-
BenchChem. Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide. Retrieved from .
-
National Institute of Standards and Technology (NIST). 2-Aminothiazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Retrieved from .
-
Zhang, Y., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central.[2] Retrieved from .
-
Bakhtiar, R., & Nelson, R. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. PubMed Central.[2] Retrieved from .
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: ESI vs APCI. Retrieved from .
Sources
A Comparative Guide to the Bioactivity of Thiazole Amines versus Oxazole Amines for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and overall potential of a drug candidate. Among the privileged five-membered heterocycles, thiazole and oxazole amines have emerged as cornerstones in the design of novel therapeutics, finding application in a wide array of disease areas. The subtle yet significant substitution of the sulfur atom in the thiazole ring with an oxygen atom to form its oxazole bioisostere can lead to marked differences in biological outcomes.
This guide provides an in-depth, objective comparison of the bioactivity of thiazole amines versus oxazole amines, supported by experimental data. We will delve into their comparative antimicrobial and anticancer activities, explore the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Principle of Bioisosterism: Thiazole vs. Oxazole
The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. Thiazoles and oxazoles are classic bioisosteres, with the primary difference being the heteroatom at position 1 of the ring – sulfur in thiazoles and oxygen in oxazoles. This seemingly minor change can significantly alter the electronic and steric properties of the molecule.
The sulfur atom in the thiazole ring is larger and less electronegative than the oxygen atom in the oxazole ring. This results in thiazoles generally being more lipophilic and less water-soluble than their oxazole counterparts.[1] Furthermore, the pi-electron delocalization is more significant in thiazoles, leading to greater aromaticity compared to oxazoles.[2] These fundamental differences have a cascading effect on how these molecules interact with biological targets, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately, their bioactivity.
Comparative Bioactivity: A Data-Driven Analysis
Antimicrobial Activity
A systematic investigation into a series of substituted N-oxazolyl- and N-thiazolylcarboxamides has provided valuable insights into their comparative antimicrobial profiles. In general, the oxazole-containing compounds demonstrated superior activity against a range of microbial species, particularly mycobacteria.[1]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of N-oxazolyl- and N-thiazolylcarboxamides [1]
| Compound ID | Heterocycle | M. tuberculosis H37Ra | S. aureus | E. coli | C. albicans |
| 6a | Thiazole | >50 | >50 | >50 | >50 |
| 6b | Oxazole | 6.25 | 25 | >50 | 50 |
| 7a | Thiazole | >50 | >50 | >50 | >50 |
| 7b | Oxazole | 6.25 | 12.5 | >50 | 25 |
| 15a | Thiazole | >50 | >50 | >50 | >50 |
| 15b | Oxazole | 3.13 | 25 | >50 | 25 |
| 16a | Thiazole | >50 | >50 | >50 | >50 |
| 16b | Oxazole | 6.25 | 50 | >50 | 50 |
Data extracted from a comparative study by Krátký et al., 2022.[1]
The data clearly indicates that the oxazole analogs (6b, 7b, 15b, and 16b) exhibited significant activity against Mycobacterium tuberculosis and other bacterial and fungal strains, while their direct thiazole counterparts (6a, 7a, 15a, and 16a) were largely inactive under the tested conditions.[1] This suggests that for this particular chemical series, the oxazole scaffold is more conducive to antimicrobial activity. The increased hydrophilicity and lower lipophilicity of the oxazole derivatives, as confirmed by experimental measurements, may contribute to better cell wall penetration or more favorable interactions with the biological target.[1]
Anticancer Activity
While direct comparative studies for anticancer activity are limited, an indirect comparison can be made by examining data from different studies. Both thiazole and oxazole derivatives have shown promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival.[3]
Table 2: Representative Anticancer Activity (IC50, µM) of Thiazole and Oxazole Derivatives [3]
| Class | Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3-Oxazole | Benzoxazole derivative | HepG2 (Liver) | 3.95 ± 0.18 |
| 1,3-Oxazole | Benzoxazole derivative | MCF-7 (Breast) | 4.75 ± 0.21 |
| 1,3-Thiazole | Thiazole derivative | Leukemia HL-60(TB) | GI50 < 0.01 |
| 1,3-Thiazole | Thiazole derivative | Leukemia HL-60(TB) | GI50 < 0.01 |
It is crucial to note that these results are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.[3]
In one specific comparative study against VEGFR-2, a key target in angiogenesis, a thiazole derivative demonstrated significantly higher potency than its oxazole isostere. This was attributed to a stabilizing interaction between the nitrogen of the linker and the sulfur atom of the thiazole ring, an interaction that cannot be mimicked by the oxygen in the oxazole ring.[4]
Caption: Bioisosteric effect on VEGFR-2 inhibition.
This highlights a critical aspect of SAR: the specific biological target and its binding pocket architecture dictate which bioisostere will have a more favorable interaction.
Structure-Activity Relationship (SAR) Insights
The choice between a thiazole and an oxazole amine scaffold is not merely a matter of swapping one atom for another. The resulting changes in electronic distribution, hydrogen bonding capacity, and overall molecular conformation can lead to distinct SAR profiles.
-
Hydrogen Bonding: The nitrogen atom in both rings can act as a hydrogen bond acceptor. However, the nature of the adjacent heteroatom (S or O) can influence the electronic density on the ring nitrogen and its hydrogen bonding strength.
-
Lipophilicity and Solubility: As previously mentioned, thiazoles are generally more lipophilic than oxazoles. In cases where increased cell permeability is required to reach an intracellular target, a thiazole may be advantageous. Conversely, for targets requiring higher aqueous solubility, an oxazole may be the better choice.[1]
-
Metabolic Stability: The difference in the heteroatom can also affect the metabolic stability of the compound. The oxazole ring, in some instances, may be more susceptible to metabolic degradation than the more robust thiazole ring.
The causality behind these experimental choices lies in a deep understanding of the target biology and the desired physicochemical properties of the final drug candidate. The selection of the heterocyclic core should be an iterative process, guided by empirical data from well-designed comparative studies.
Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of novel thiazole and oxazole amine derivatives.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (thiazole and oxazole amines) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria). Further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include positive, negative, and sterility controls on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Protocol 2: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Conclusion
The choice between a thiazole amine and an oxazole amine scaffold is a nuanced decision that requires careful consideration of the biological target, desired physicochemical properties, and empirical data. While both heterocycles are rich sources of bioactive compounds, the isosteric replacement of sulfur with oxygen can lead to significant and sometimes unpredictable changes in activity.
The available comparative data suggests that for certain antimicrobial applications, particularly against mycobacteria, oxazole amines may hold an advantage. Conversely, in the context of specific enzyme inhibition, such as VEGFR-2, the thiazole scaffold may offer superior binding interactions.
Ultimately, a successful drug discovery program will leverage the strengths of both scaffolds, guided by robust, head-to-head comparative studies. The experimental protocols provided in this guide offer a framework for generating the high-quality, reproducible data necessary to make informed decisions in the pursuit of novel and effective therapeutics.
References
-
Krátký, M., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2953. [Link]
-
El-Sayed, M. A. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
-
Rawat, B. S., & Shukla, S. K. (2016). Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1472-1481. [Link]
-
Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010). Marine Drugs, 8(10), 2535-2573. [Link]
-
Touaibia, M., et al. (2023). 1,2,4-Oxadiazoles as thiazole bioisostere. Drug Development Research. [Link]
-
Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Systematic Reviews in Pharmacy, 11(2), 522-532. [Link]
-
Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]
-
Structures and IC50 values of thiazole versus oxazole isosteres... (n.d.). ResearchGate. [Link]
-
Taha, M., et al. (2000). Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. Archiv der Pharmazie, 333(11), 373-377. [Link]
-
Mohammed, A. J., & Jasim, I. K. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]
-
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2023). RSC Medicinal Chemistry. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 123-134. [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-659. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(2), 143-157. [Link]
-
Serban, G. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Biointerface Research in Applied Chemistry, 11(3), 10582-10604. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules, 29(2), 346. [Link]
-
Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Current Topics in Medicinal Chemistry, 21(11), 948-964. [Link]
Sources
Comparative Guide: Chiral Resolution Strategies for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide an evidence-based comparison between Chromatographic Separation (HPLC) and Enzymatic Kinetic Resolution (EKR) for the enantiopurification of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine.
Executive Summary & Molecule Analysis
The resolution of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine presents a classic challenge in medicinal chemistry: isolating a polar, basic, primary amine attached to a heteroaromatic scaffold. This motif is frequently encountered in kinase inhibitors and antiviral intermediates where the chiral center at the 1-aminoethyl position dictates biological potency.
Structural Challenges
-
Basicity: The molecule contains two amine functionalities. The 2-amino group is aromatic (part of the thiazole system, lower pKa), while the 1-aminoethyl group is aliphatic (higher pKa ~9-10). This aliphatic amine causes severe peak tailing on silica-based columns due to silanol interactions.
-
Polarity: The thiazole ring increases solubility in polar organic solvents but complicates retention in normal-phase chromatography without proper additives.
The Two Primary Approaches
-
Direct Chiral HPLC: The gold standard for analytical purity assessment and small-scale (<1g) purification.
-
Enzymatic Kinetic Resolution (EKR): The preferred method for multi-gram to kilogram scale synthesis, utilizing Lipase B from Candida antarctica (CAL-B).
Comparative Analysis: HPLC vs. Biocatalysis
The following table contrasts the two methodologies based on key performance indicators (KPIs) relevant to drug development.
| Feature | Method A: CSP-HPLC (Polysaccharide) | Method B: Enzymatic Resolution (CAL-B) |
| Primary Utility | Analytical QC, ee% determination, mg-scale prep.[1] | Scale-up synthesis (g to kg), Intermediate production. |
| Max Theoretical Yield | 50% (unless using SMB chromatography). | 50% (Kinetic Resolution) / 100% (Dynamic KR). |
| Enantiomeric Excess (ee) | >99.9% (Tunable via fraction collection).[2] | 95-99% (Dependent on conversion rate). |
| Cost Driver | Consumables (Chiral Columns, HPLC Solvents). | Catalyst (Enzyme), Time.[1][3][4][5] |
| Time to Result | Minutes (Analytical) to Hours (Prep). | 12–48 Hours (Reaction time). |
| Scalability | Linear (requires larger columns/solvent volume). | Exponential (Standard reactor sizing). |
Method A: Direct Chiral HPLC (Analytical & Semi-Prep)
The "Gold Standard" Protocol
For this class of amino-thiazoles, polysaccharide-based Chiral Stationary Phases (CSPs) are the most effective. The presence of the primary amine necessitates the use of basic modifiers.
Recommended Column Chemistry
-
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Why: The amylose backbone forms helical cavities that effectively discriminate the spatial arrangement of the ethyl-amine group. The 3,5-dimethylphenylcarbamate moiety provides
- interactions with the thiazole ring and hydrogen bonding sites for the amine.
-
-
Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[6]
Mobile Phase Strategy
-
Base Solvent: n-Hexane / Ethanol (80:20 to 90:10 v/v).
-
Critical Additive: Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.
Experimental Protocol (Self-Validating)
-
Preparation: Dissolve 1 mg of racemate in 1 mL of Ethanol containing 0.1% DEA.
-
Conditioning: Flush column with Mobile Phase (Hexane/EtOH/DEA 90:10:0.1) for 20 column volumes.
-
Injection: Inject 5-10 µL.
-
Validation Criteria:
-
Tailing Factor (
): Must be < 1.3. If , increase DEA concentration to 0.2%. -
Resolution (
): Target for baseline separation.
-
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the HPLC method.
Caption: Logic flow for HPLC method development targeting basic chiral amines.
Method B: Enzymatic Kinetic Resolution (Scalable Synthesis)
For quantities exceeding 1 gram, HPLC becomes cost-prohibitive. Biocatalysis using Lipase B from Candida antarctica (CAL-B) is the industry standard for resolving primary amines via selective acylation.
Mechanism of Action
CAL-B is a serine hydrolase. In organic media (low water activity), it catalyzes the acylation of the amine rather than hydrolysis.
-
Enantioselectivity: CAL-B typically favors the (R)-enantiomer of primary amines (following the empirical Kazlauskas rule), converting it into an amide.
-
Result: The reaction yields the (R)-amide (precipitate or distinct polarity) and leaves the (S)-amine unreacted.
Experimental Protocol
Reagents:
-
Enzyme: Novozym 435 (Immobilized CAL-B).
-
Acyl Donor: Ethyl Acetate (acts as both solvent and reactant) or Isopropyl Acetate.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene (if Ethyl Acetate is not used as solvent).
Step-by-Step:
-
Setup: Suspend racemic 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (10 mmol) in dry Ethyl Acetate (50 mL).
-
Initiation: Add Novozym 435 (20-50% w/w relative to substrate).
-
Incubation: Shake at 30-40°C. Monitor conversion via HPLC (using Method A).
-
Termination: Stop reaction at 50% conversion (theoretical maximum for resolution). Filter off the immobilized enzyme.
-
Separation:
-
Evaporate solvent.
-
Perform acid-base extraction. The unreacted (S)-amine will dissolve in aqueous acid. The (R)-amide will remain in the organic layer.
-
-
Hydrolysis (Optional): The (R)-amide can be hydrolyzed back to the amine using 6N HCl if the (R)-enantiomer is desired.
Reaction Pathway Visualization
Caption: Kinetic resolution pathway using CAL-B lipase to separate thiazole amine enantiomers.
Technical Considerations & Troubleshooting
Absolute Configuration Assignment
Do not assume elution order.
-
HPLC: On Amylose (AD-H) columns, the (S)-enantiomer often elutes first for this class of amines, but this must be confirmed via X-ray crystallography or optical rotation comparison with known standards.
-
Enzyme: CAL-B is highly predictive for (R)-selective acylation, but steric bulk near the thiazole ring can occasionally invert selectivity.
Solubility Issues
Thiazole amines can be stubborn.
-
If HPLC pressure is high: Ensure the sample is fully dissolved in the mobile phase, not just the solvent. Filter all samples through 0.2 µm PTFE filters.
-
If Enzyme reaction is slow: Add a co-solvent like DIPE (Diisopropyl ether) or Toluene to improve solubility without denaturing the lipase.
Green Chemistry Note
For large-scale purification, Method B (Enzymatic) is significantly greener. It operates at mild temperatures, uses recyclable catalysts (Novozym 435 can be reused 5-10 times), and avoids the massive solvent consumption associated with Prep-HPLC.
References
-
Ghanem, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations. Link
-
Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard protocol for polysaccharide columns with basic additives). Link
-
Fülöp, F., et al. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry.[1][5][7] (Foundational work on CAL-B resolution of cyclic beta-amino acids/amines). Link
-
Hamada, M., et al. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Amino Acids.[1][5][10][11][12][13] Link
-
Shimadzu Application News. (2016). Chiral Separation Using SFC and HPLC. (Method development screening workflows). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. vapourtec.com [vapourtec.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chiraltech.com [chiraltech.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. csfarmacie.cz [csfarmacie.cz]
Structural Determinism in Drug Design: A Comparative Guide to X-ray Crystallography of Substituted Thiazol-2-amines
Executive Summary
In the landscape of heterocyclic drug design, substituted thiazol-2-amines represent a privileged scaffold, appearing in therapeutics ranging from antimicrobials (e.g., sulfathiazole) to kinase inhibitors (e.g., dasatinib).[1] However, their utility is often complicated by prototropic tautomerism —the equilibrium between the amino and imino forms.[1]
This guide objectively compares X-ray crystallography against spectroscopic and computational alternatives.[1][2] While NMR and DFT provide rapid insights, our analysis demonstrates that Single Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to definitively resolve the tautomeric state and supramolecular packing (
Part 1: The Structural Conundrum (Amino vs. Imino)
The core challenge in characterizing thiazol-2-amines is the mobility of the nitrogen protons.[1] The specific tautomer dictates the hydrogen bond donor/acceptor profile, which fundamentally alters how the drug binds to its protein target.[1]
The Tautomeric Equilibrium[1]
-
Amino Form: Exocyclic
bond has single-bond character; Ring nitrogen ( ) is a hydrogen bond acceptor.[1] -
Imino Form: Exocyclic
bond has double-bond character; Ring nitrogen ( ) is protonated (donor).[1]
X-ray crystallography resolves this not just by locating hydrogen atoms (which can be difficult), but by measuring bond lengths that serve as proxies for bond order.
Visualization: Tautomer Identification Logic
Figure 1: Decision logic for assigning tautomeric forms based on crystallographic bond length data.
Part 2: Methodological Comparison
Why invest time in growing crystals when you have an 800 MHz NMR? The table below contrasts the performance of SC-XRD against solution-state NMR and Density Functional Theory (DFT).
Table 1: Performance Matrix of Structural Characterization Methods
| Feature | X-ray Crystallography (SC-XRD) | Solution State NMR ( | Computational (DFT) |
| Tautomer Resolution | Definitive. Resolves specific tautomer fixed in the lattice.[1] | Ambiguous. Often observes a time-averaged signal due to fast exchange.[1] | Theoretical. Predicts lowest energy state (gas phase), ignoring packing forces. |
| 3D Conformation | Precise. Defines torsion angles and planarity (e.g., phenyl-thiazole twist).[1] | Inferred. Requires NOESY constraints; assumes motional averaging.[1] | Idealized. Often predicts planar minimums that don't exist in reality.[1] |
| Intermolecular Data | High. Reveals H-bond networks ( | Low. Concentration dependent; rarely captures solid-state packing.[1] | Variable. Requires dispersion corrections (DFT-D) to be accurate. |
| Throughput | Low. Requires crystal growth (days to weeks).[1] | High. Minutes per sample. | Medium. Hours per calculation.[1] |
| Sample State | Solid (Crystal).[1][3][4][5] | Liquid (Solution).[1][6][7] | Virtual. |
Expert Insight: While NMR is superior for assessing bulk purity, SC-XRD is indispensable for defining the pharmacophore geometry .[1] For example, DFT often predicts a planar molecule to maximize conjugation, whereas X-ray data frequently reveals a twisted conformation (dihedral angle > 15°) due to steric packing, which is the actual bioactive conformation.
Part 3: Crystallographic Data Analysis[1]
When analyzing your thiazol-2-amine dataset, specific metrics indicate the quality of the structure and the nature of the interactions.[1]
Key Structural Metrics
Based on aggregate data from the Cambridge Structural Database (CSD) and recent literature [1][2], the following parameters are standard for the Amino tautomer (the dominant form):
Table 2: Standard Geometric Parameters (Amino Form)
| Parameter | Typical Value (Å / °) | Significance |
| C2–N(exocyclic) | 1.34 – 1.36 Å | Indicates partial double bond character (resonance), but distinct from a pure imine ( |
| C2–N3(endocyclic) | 1.30 – 1.32 Å | Typical C=N double bond length in the thiazole ring. |
| S1–C2 Bond | 1.73 – 1.75 Å | Shortening indicates electron delocalization across the N-C-S fragment.[1] |
| Packing Motif | A centrosymmetric dimer formed by two N-H...N hydrogen bonds.[1][3][4] | |
| 3.6 – 3.9 Å | Centroid-to-centroid distance between stacked thiazole rings.[1][3] |
The
Part 4: Experimental Protocol (Self-Validating)
Growing diffraction-quality crystals of polar heterocycles is challenging. The "Slow Evaporation" method often yields polycrystalline crusts.[1] The Vapor Diffusion method described below is superior for obtaining single, block-like crystals suitable for X-ray analysis.
Workflow Visualization
Figure 2: Optimized workflow from synthesis to diffraction.
Detailed Protocol: Vapor Diffusion for Thiazoles
Objective: Grow single crystals of N-substituted thiazol-2-amine.
-
Solubility Test (The Validation Step):
-
Dissolve 5 mg of compound in 0.5 mL of various solvents (Methanol, DMF, DMSO).
-
Find a solvent where the compound is soluble (Solvent S).
-
Find a miscible solvent where the compound is insoluble (Antisolvent AS), typically Water, Diethyl Ether, or Pentane.
-
Target System: Methanol (S) / Diethyl Ether (AS) is ideal for thiazoles.[1]
-
-
Setup:
-
Prepare a concentrated solution of the thiazole in 1 mL of Methanol (filter through 0.45 µm PTFE to remove dust nuclei). Place this in a small 4 mL vial (inner vial).
-
Place 3 mL of Diethyl Ether in a larger 20 mL vial (outer vial).
-
Carefully place the open inner vial inside the outer vial.[1]
-
Cap the outer vial tightly.[1]
-
-
Equilibration:
-
Harvesting & Validation:
-
After 2-5 days, examine under a microscope.[1]
-
Self-Validation Check: Use a polarizing filter. Rotate the stage. If the crystal blinks (extinguishes) uniformly, it is a single crystal. If it stays bright or shows mosaic patterns, it is a twin/aggregate (discard).
-
Part 5: References
-
Bernstein, J., et al. (1995).[3] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link (Canonical reference for R2_2(8) notation).
-
Lynch, D. E., et al. (2025). The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Chemical Crystallography. Link
-
Li, X., Bond, A. D., et al. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. Acta Crystallographica Section C. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds. BenchChem.[1][10] Link
-
Guan, et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports.[1][11] Link
Sources
- 1. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Comparative Stability Guide: Methyl-Substituted Thiazole Amines
Executive Summary: The Methyl Positioning Effect[2]
In medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure found in numerous therapeutics (e.g., Pramipexole, Abafungin, Avatrombopag). However, its utility is often compromised by metabolic instability and oxidative liabilities.
This guide provides a technical comparison between two primary isomers: 2-amino-4-methylthiazole and 2-amino-5-methylthiazole .[1]
The Core Insight: The stability differential between these isomers is driven by the C5 "Metabolic Soft Spot."
-
2-Amino-4-methylthiazole: The C5 position remains unsubstituted and electron-rich, making it highly susceptible to electrophilic attack and CYP450-mediated oxidation.
-
2-Amino-5-methylthiazole: The methyl group at C5 sterically and electronically blocks the primary metabolic site, significantly enhancing metabolic half-life (
) and reducing intrinsic clearance ( ).
Chemical Stability Profile
Electronic Properties & pKa
The basicity of the exocyclic amine and the endocyclic nitrogen dictates the compound's behavior in solution and its reactivity toward electrophiles.
| Property | 2-Amino-4-methylthiazole | 2-Amino-5-methylthiazole | Impact on Stability |
| pKa (Conj.[2] Acid) | ~5.3 - 5.4 | 5.42 ± 0.10 | Comparable basicity; both protonate at endocyclic N in acidic media. |
| LogP | ~1.1 | ~1.6 | 5-Methyl is slightly more lipophilic, affecting membrane permeability. |
| Nucleophilicity | High at C5 | Blocked at C5 | Critical: C5 is the most nucleophilic carbon in the 4-methyl isomer. |
| Thermal Stability | Moderate (mp 42-44°C) | Higher (mp 93-98°C) | 5-Methyl isomer has superior solid-state lattice energy/stability. |
Oxidative Degradation Mechanisms
Thiazole amines are sensitive to oxidation, particularly at the ring sulfur and the endocyclic nitrogen.
-
S-Oxidation: Formation of sulfoxides/sulfones, leading to ring opening.
-
N-Oxidation: Formation of N-oxides at the ring nitrogen.
-
Ring Cleavage: Under photolytic or strong oxidative stress, the C-S bond is vulnerable.
Key Difference: The 2-amino-4-methyl isomer is more prone to oxidative polymerization because the unsubstituted C5 position can participate in radical coupling reactions.
Metabolic Stability & SAR Analysis
This section details the "Metabolic Blocking" strategy, a fundamental principle in optimizing thiazole kinetics.
The C5 Vulnerability (Mechanism of Action)
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially target electron-rich aromatic systems. In 2-aminothiazoles, the C5 position is electronically activated by the electron-donating amino group at C2.
-
Scenario A (4-Methyl): The C5 proton is easily abstracted or the carbon is epoxidized, leading to ring opening and rapid clearance.
-
Scenario B (5-Methyl): The methyl group prevents direct oxidation at C5. Metabolic attack is forced to the methyl group itself (benzylic-like oxidation), which is generally a slower process.
Visualization: Metabolic Blockade Pathway
Figure 1: Comparative metabolic pathways. The 4-methyl isomer undergoes rapid ring oxidation at C5, while the 5-methyl isomer forces a slower side-chain oxidation.
Experimental Protocols
To validate these stability profiles in your own lab, use the following self-validating protocols.
Forced Degradation Study (ICH Q1A Compliant)
Objective: Determine intrinsic stability and identify degradation products.
Reagents:
-
0.1 M HCl, 0.1 M NaOH
-
3%
[3] -
HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid)
Workflow:
-
Preparation: Dissolve 1 mg/mL of the aminothiazole in Methanol/Water (50:50).
-
Acid Stress: Mix 1 mL sample + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Mix 1 mL sample + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Stress: Mix 1 mL sample + 1 mL 3%
. Incubate at RT for 2 hours (Protect from light). -
Analysis: Quench samples (neutralize acid/base). Analyze via LC-MS/MS monitoring for M+16 (Oxidation) and M+32 (Sulfone) peaks.
Success Criteria: Mass balance >90% (Sum of parent + impurities).
Microsomal Stability Assay
Objective: Compare intrinsic clearance (
Workflow:
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.
-
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Visualization: Stability Testing Workflow
Figure 2: Step-by-step workflow for forced degradation profiling compliant with ICH guidelines.
References
-
PubChem. (2025).[5][6] Compound Summary: 2-Amino-5-methylthiazole (CID 351770). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. Molecules. Retrieved from [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Sources
- 1. "Methyl-substituted 2-aminothiazole--based cobalt(II) and silver(I) com" by EZZAT KHAN, TUFAIL AHMAD et al. [journals.tubitak.gov.tr]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Establishing Reference Standards for the Analysis of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
Introduction
In the landscape of pharmaceutical research and development, the precise and accurate analysis of any active pharmaceutical ingredient (API), intermediate, or impurity is non-negotiable. The foundation of this analytical rigor rests upon the quality of the reference standard used. This guide provides an in-depth technical comparison of methodologies for establishing a reliable reference standard for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (Molecular Formula: C₆H₁₁N₃S)[1], a novel thiazole derivative.
Given that this molecule is not currently listed in major pharmacopeias, researchers are faced with a critical choice: undertake a comprehensive in-house synthesis and qualification program or source a material from a commercial vendor and perform the necessary verification. This guide will dissect both pathways, providing the underlying scientific rationale for each step and presenting the experimental data required to make an informed decision. Our focus is on building a self-validating system of protocols that ensures the integrity of all subsequent analytical work, from early-stage development to routine quality control.[2]
Part 1: The Foundational Choice: In-House Qualification vs. Commercial Sourcing
The absence of an official pharmacopeial standard for 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine necessitates the creation of a well-characterized in-house primary standard. This can be approached in two ways, each with distinct advantages and required levels of analytical scrutiny.
-
In-House Synthesis & Full Qualification: This pathway offers the highest degree of control and characterization. It involves synthesizing the compound, purifying it to the highest possible level, and then subjecting it to a battery of orthogonal analytical techniques to unequivocally confirm its structure and establish its purity. This "primary standard" then becomes the ultimate benchmark against which all future batches of material and working standards are compared.
-
Commercial Sourcing & Rigorous Verification: This approach involves procuring the material from a vendor specializing in novel or research-grade compounds. While faster, it shifts the burden of proof to the receiving laboratory. The vendor's Certificate of Analysis (CoA) must be considered a starting point, not a final confirmation. A robust verification protocol is essential to ensure the material is suitable for its intended use.
The logical workflow for deciding which path to take and how to proceed is outlined below.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
This document provides essential, step-by-step guidance for the proper disposal of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Immediate Action Directive
All waste streams containing 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][2] Improper disposal can lead to environmental contamination and significant regulatory penalties.[3]
Hazard Profile and Risk Assessment: An Evidence-Based Approach
-
Amine Group: Amines are organic derivatives of ammonia and can be irritants, corrosive, and toxic.[1][4] They may also be basic and can react exothermically with acids.
-
Thiazole Ring: This is a sulfur- and nitrogen-containing heterocycle.[5][6] Thermal decomposition of such compounds can release toxic gases, including oxides of nitrogen (NOx) and sulfur (SOx).[7][8]
Based on data from similar aminothiazole derivatives, the following hazard profile should be assumed for all handling and disposal procedures.[8][9][10][11]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Rationale / Supporting Citation |
| Acute Toxicity, Oral |
Safety First: PPE and Engineering Controls
Before beginning any waste handling procedures, ensure all engineering controls are functional and appropriate Personal Protective Equipment (PPE) is worn.[2][4]
-
Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13] An eyewash station and safety shower must be immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash hazard.[2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[2]
-
Standard Operating Protocol for Disposal
The proper disposal of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine waste must be systematic. The key principles are segregation, proper containerization, and clear labeling to ensure safety and compliance with EPA and local regulations.[3][15]
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure cost-effective disposal.[3] Never mix this waste stream with incompatible chemicals like strong acids or oxidizing agents.[1][16]
-
Solid Waste:
-
Includes: Unused or expired pure compound, contaminated weigh boats, and grossly contaminated items like absorbent pads or gloves.
-
Action: Collect in a dedicated, sealed, and clearly labeled solid hazardous waste container.[2]
-
-
Liquid Waste:
-
Includes: Solutions containing the compound from experiments or cleaning procedures.
-
Action: Collect in a dedicated, sealed, and leak-proof liquid hazardous waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion.[17]
-
-
Sharps Waste:
-
Includes: Any contaminated needles, Pasteur pipettes, or broken glassware.
-
Action: Place immediately into a designated, puncture-proof sharps container.[2]
-
Step 2: Container Selection and Management
The integrity of your waste containment is paramount.
-
Compatibility: Containers must be made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is generally a safe choice. Avoid metal containers for amine waste.[15][16][18] The original product container, if in good condition, is an excellent option.
-
Condition: All containers must be in good condition, free from leaks, and have a secure, screw-top lid.[16][19] Keep containers closed at all times except when actively adding waste.[17][19]
-
Labeling: This is a strict regulatory requirement.[20] As soon as waste is first added, the container must be labeled with:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific location in the lab, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[19][20]
-
The SAA must be under the control of laboratory personnel.[19]
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Segregate the container from incompatible materials, particularly acids.[19]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[3]
Step 4: Arranging Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Once a waste container is 90% full, or has been in use for six months, arrange for its removal.[3][19]
-
Contact your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][2]
-
Provide them with a complete and accurate description of the waste. Maintain records of the disposal as required by your institution and local regulations.[1]
Diagram: Decision workflow for the proper disposal of 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
Minor Spill Response (<100 mL and contained)
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Wear full PPE, including double-gloving if necessary.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or dry sand.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.[2]
Major Spill Response (>100 mL or uncontained)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Contact EHS: Call your institution's emergency EHS number for assistance from trained responders. Do not attempt to clean up a major spill yourself.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][13]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
In all cases of exposure, bring a copy of this guide or the relevant SDS for analogous compounds to the medical provider.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific chemical hygiene plan and EHS protocols, and adhere to all local, state, and federal regulations.
References
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Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Chemistry of the thiazoles. Journal of Scientific & Industrial Research. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. [Link]
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Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. [Link]
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Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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OSHA Method 40: Methylamine. US Environmental Protection Agency (EPA). [Link]
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What are the Health and Safety Guidelines for Using Amines? Industria-Quimica. [Link]
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Research progress of thiazole flavor compounds. CABI Digital Library. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industria-Quimica. [Link]
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Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel Adhesives. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Thiazole. Wikipedia. [Link]
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Monoethanolamine (MEA) Safety & Handling Guide. (2025, November 26). TeamChem. [Link]
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4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem. [Link]
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- 11. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
